(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
Description
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Properties
IUPAC Name |
(3S)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKROQQTKYAUJB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CC(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366176 | |
| Record name | (3S)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755749-11-2 | |
| Record name | (3S)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a synthetic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block for synthesizing various bioactive molecules, particularly those targeting neurological disorders. The presence of the trifluoromethyl (CF3) group is a key structural feature, known to enhance metabolic stability, lipophilicity, and biological activity of parent compounds. This guide provides a detailed overview of its known physicochemical properties, outlines standard experimental protocols for their determination, and presents logical workflows for these procedures.
Core Physicochemical Properties
The following table summarizes the available physicochemical data for this compound. It is important to note that while some data is derived from experimental measurements, other values are predicted through computational models, as experimental determination for all properties is not always publicly documented.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | --- | |
| Molecular Weight | 233.19 g/mol | --- | |
| Appearance | White to off-white powder | Experimental | |
| Purity | ≥ 99% (HPLC) | Experimental | |
| Optical Rotation | [α]²⁵_D = -7.1 ± 2º (c=1, 80% in AcOH) | Experimental | |
| Boiling Point | 308.7 ± 42.0 °C | Predicted | |
| Density | 1.361 ± 0.06 g/cm³ | Predicted | |
| pKa | 3.55 ± 0.10 | Predicted |
Note: Predicted values are for the (R)-enantiomer, but are expected to be identical for the (S)-enantiomer as these properties are not dependent on stereochemistry.
Experimental Protocols
While specific experimental reports for this exact molecule are not widely available, the following sections describe standard, validated methodologies used to determine the key physicochemical properties for novel amino acid derivatives and pharmaceutical compounds.
Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration
The pKa, or acid dissociation constant, is critical for understanding the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding. Potentiometric titration is the benchmark method for its determination.
Methodology:
-
Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent system to create a solution of known concentration (e.g., 0.1 N).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a magnetic stirrer into the solution.
-
Acidic Titration: Fill a calibrated burette with a standardized strong base, typically 0.1 N Sodium Hydroxide (NaOH).
-
Titration Procedure: Add the titrant (NaOH) in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve. This can be determined from the point of maximum slope on a first-derivative plot.
Determination of Aqueous Solubility via the Shake-Flask Method
Solubility is a fundamental property that dictates a drug's bioavailability and formulation possibilities. The Higuchi-Connors shake-flask method is the most reliable technique for determining thermodynamic solubility.
Methodology:
-
Sample Preparation: Add an excess amount of the compound to a vial containing a known volume of the aqueous solvent of interest (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a low-adsorption filter, e.g., PVDF).
-
Concentration Analysis: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.
Determination of the Partition Coefficient (LogP) via the Shake-Flask Method
LogP, the logarithm of the partition coefficient between n-octanol and water, is the standard measure of a compound's lipophilicity. This parameter is crucial for predicting membrane permeability and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Methodology:
-
Phase Pre-saturation: Prepare a stock of water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in either the water-saturated n-octanol or the n-octanol-saturated water.
-
Partitioning: Add a known volume of the second, immiscible phase to the solution. The volume ratio is typically 1:1, but can be adjusted depending on the expected LogP.
-
Equilibration: Seal the container and shake it gently for several hours to allow the compound to partition between the two phases until equilibrium is achieved.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log10([Concentration in Octanol] / [Concentration in Water]).
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for pKa Determination by Titration.
Caption: Workflow for Solubility by Shake-Flask Method.
Caption: Workflow for LogP Determination by Shake-Flask Method.
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS number and molecular structure.
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, a chiral non-proteinogenic β-amino acid, has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a trifluoromethyl group on the phenyl ring, confer advantageous properties such as enhanced metabolic stability, increased lipophilicity, and improved biological activity. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics, especially in the realm of neuroscience.
Chemical and Physical Properties
This compound is a white to off-white powder. The trifluoromethyl group at the ortho position of the phenyl ring significantly influences its chemical and physical characteristics, contributing to its utility in drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 755749-11-2 | [1] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1] |
| Molecular Weight | 233.19 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Optical Rotation | [α]D25 = -7.1 ± 2º (c=1, 80% in AcOH) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Molecular Structure
The molecular structure of this compound is characterized by a propanoic acid backbone with an amino group at the C3 position, which also bears a 2-(trifluoromethyl)phenyl substituent. The "(S)" designation indicates the stereochemistry at the chiral center (C3).
Figure 1. Molecular Structure of this compound.
Experimental Protocols
Asymmetric Synthesis via Rhodium-Catalyzed Hydrogenation
The enantioselective synthesis of this compound can be achieved through the asymmetric hydrogenation of a suitable precursor, such as a β-(acylamino)acrylate, using a chiral rhodium catalyst. This method provides high enantioselectivity, yielding the desired (S)-enantiomer.[2][3]
General Workflow for Asymmetric Synthesis:
Caption: General workflow for the asymmetric synthesis of the target compound.
Detailed Protocol:
-
Preparation of the Precursor: Synthesize the corresponding β-(acylamino)acrylate by reacting 2-(trifluoromethyl)benzaldehyde with N-acetylglycine in the presence of a base.
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve the β-(acylamino)acrylate precursor in an appropriate solvent (e.g., toluene).
-
Add a catalytic amount of a chiral rhodium complex, such as one formed from Rh(COD)₂BF₄ and a chiral phosphine ligand (e.g., Me-DuPhos or BICP).
-
Pressurize the reactor with hydrogen gas (typically 40 psi) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
-
Work-up and Purification:
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the resulting protected β-amino acid derivative by column chromatography.
-
-
Deprotection:
-
Treat the purified product with an appropriate reagent to remove the acyl and ester protecting groups (e.g., acid or base hydrolysis).
-
Isolate and purify the final product, this compound.
-
Incorporation into Peptide Synthesis
This amino acid is a valuable building block for creating peptides with modified properties. Its incorporation into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.
General Workflow for Peptide Synthesis:
Caption: Workflow for incorporating the amino acid into a peptide chain.
Detailed Protocol (Fmoc/tBu Strategy):
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF (typically 20%) to remove the Fmoc protecting group from the resin's free amine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-protected this compound and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add an activator base (e.g., DIPEA) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and agitate to facilitate coupling.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps with the next desired amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Development
The unique properties imparted by the trifluoromethyl group make this amino acid a valuable component in the design of novel therapeutic agents.
Neurological Disorders
This compound serves as a key intermediate in the synthesis of compounds targeting neurological disorders. The trifluoromethyl group can enhance the ability of these compounds to cross the blood-brain barrier and can influence their binding affinity to neuronal receptors, potentially modulating neurotransmitter activity.[1]
Peptide-Based Therapeutics
Incorporating this β-amino acid into peptides can lead to the development of peptidomimetics with improved pharmacological profiles. The trifluoromethyl group can induce specific conformational constraints and increase resistance to enzymatic degradation, leading to peptides with longer half-lives and enhanced biological activity.
Logical Relationship in Drug Discovery:
Caption: Logical flow from the compound's properties to potential therapeutics.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic use in the synthesis of novel peptides and small molecules offers a promising avenue for the discovery of new therapeutics with improved efficacy and pharmacokinetic properties, particularly in the challenging field of neuroscience. The experimental protocols and conceptual workflows provided in this guide aim to facilitate its application in innovative research and development endeavors.
References
- 1. (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C10H10F3NO2 | CID 2777600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 3. Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Benzoylaminocoumarins for the Synthesis of Chiral 3-Amino Dihydrocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Key to Unlocking Novel Biological Activity in Beta-Amino Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Biological Activity, and Therapeutic Potential of β-Amino Acids Incorporating Trifluoromethyl Moieties.
The strategic incorporation of trifluoromethyl (CF3) groups into β-amino acid scaffolds has emerged as a powerful tool in medicinal chemistry, imparting unique physicochemical properties that can significantly enhance biological activity, metabolic stability, and cellular permeability. This guide provides a comprehensive overview of the synthesis, known biological activities, and experimental methodologies related to this promising class of compounds, offering valuable insights for the design and development of next-generation therapeutics.
Core Concepts: The Impact of Trifluoromethylation
The introduction of a trifluoromethyl group, a bioisostere for ethyl and isopropyl groups, profoundly influences the properties of β-amino acids.[1] Its high electronegativity and lipophilicity can lead to:
-
Enhanced Binding Affinity: The CF3 group can engage in favorable interactions with enzyme active sites, leading to more potent inhibition.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation and prolonging the in vivo half-life of drug candidates.
-
Improved Cellular Permeability: The lipophilic nature of the CF3 group can facilitate the passage of molecules across biological membranes.
-
Conformational Control: The steric bulk of the CF3 group can influence the conformational preferences of the β-amino acid backbone, which can be crucial for mimicking peptide secondary structures.
Synthesis of Trifluoromethylated β-Amino Acids
A key synthetic route to trifluoromethylated β-amino acid derivatives is the aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile to a β-trifluoromethyl-α,β-unsaturated ester.
Experimental Protocol: Aza-Michael Addition
This protocol describes a general procedure for the synthesis of β-trifluoromethyl-β-amino acid derivatives.
Materials:
-
β-Trifluoromethyl-α,β-unsaturated ester
-
Amine (e.g., benzylamine, aniline)
-
Solvent (e.g., ethanol, methanol, or solvent-free)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of the β-trifluoromethyl-α,β-unsaturated ester in the chosen solvent (or neat), add the amine at room temperature.
-
Stir the reaction mixture at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-trifluoromethyl-β-amino acid derivative.[2][3][4]
Logical Workflow for Aza-Michael Addition
Biological Activity and Therapeutic Targets
Trifluoromethylated β-amino acids have demonstrated significant potential as inhibitors of various enzymes and as modulators of protein-protein interactions.
Enzyme Inhibition
α-Chymotrypsin Inhibition: Peptidyl trifluoromethyl ketones, which can be considered derivatives of trifluoromethylated amino acids, are potent inhibitors of the serine protease α-chymotrypsin. The trifluoromethyl ketone moiety acts as a transition-state analog, forming a stable hemiketal adduct with the active site serine residue.
| Inhibitor | Target | Inhibition Constant (Ki) |
| Ac-Phe-CF3 | α-Chymotrypsin | 20 µM[5] |
| Ac-Leu-Phe-CF3 | α-Chymotrypsin | 2 µM[5] |
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. While specific quantitative data for trifluoromethylated β-amino acids as direct PI3K inhibitors is emerging, the development of potent PI3K inhibitors often involves trifluoromethylated moieties. The following protocol is for a general PI3K activity assay that can be used to screen novel compounds.
Experimental Protocol: PI3K HTRF Assay
This protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay for measuring the activity of PI3K enzymes.
Materials:
-
PI3K enzyme (e.g., PI3Kα, β, γ, or δ)
-
PIP2 (substrate)
-
ATP
-
Test compounds (e.g., trifluoromethylated β-amino acid derivatives) dissolved in DMSO
-
PI3K reaction buffer
-
DTT
-
Stop solution
-
Detection solution
-
384-well low-volume assay plates
-
HTRF-compatible plate reader
Procedure:
-
Serially dilute the test compounds in DMSO.
-
Transfer a small volume (e.g., 50 nL) of the diluted compounds to the assay plate.
-
Add the PI3K enzyme in reaction buffer containing DTT to the wells and pre-incubate with the compounds for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP in reaction buffer.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction by adding the stop solution.
-
Add the detection solution and incubate for 1 hour in the dark.
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate IC50 values from the dose-response curves.[6]
PI3K Signaling Pathway and Inhibition
Inhibition of β-Amyloid Aggregation
The aggregation of the amyloid-β (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. Small molecules that can inhibit this process are of significant therapeutic interest. Trifluoromethyl-containing compounds have been investigated as inhibitors of Aβ self-assembly.
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay is commonly used to monitor the formation of amyloid fibrils in vitro.
Materials:
-
Aβ peptide (e.g., Aβ42)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Thioflavin T (ThT) stock solution
-
Test compounds (e.g., trifluoromethylated β-amino acid derivatives)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Dissolve the Aβ42 peptide in DMSO and then dilute to the final concentration (e.g., 20 µM) in PBS.
-
Add the test compounds at various concentrations to the Aβ solution.
-
Incubate the plate at 37 °C, with or without agitation, to allow for fibril formation.
-
At designated time points, add ThT solution to each well.
-
Measure the fluorescence intensity (excitation ~450 nm, emission ~482 nm) using a fluorescence plate reader.
-
A decrease in fluorescence intensity in the presence of the test compound compared to the control (Aβ alone) indicates inhibition of aggregation.[7][8]
Workflow for Screening Aβ Aggregation Inhibitors
Conclusion and Future Perspectives
The incorporation of trifluoromethyl groups into β-amino acids represents a highly promising strategy for the development of novel therapeutic agents. These modifications can significantly enhance the pharmacological properties of lead compounds, including their potency, stability, and bioavailability. The synthetic methods are well-established, and a variety of biological targets have been identified. Future research in this area will likely focus on the synthesis of more complex and conformationally constrained trifluoromethylated β-amino acid scaffolds, the exploration of a wider range of biological targets, and the detailed investigation of the structure-activity relationships that govern their biological effects. As our understanding of the unique properties conferred by the trifluoromethyl group continues to grow, we can expect to see the emergence of new and improved drugs based on this versatile chemical motif.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles (2014) | Xing Yang | 34 Citations [scispace.com]
- 4. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 5. Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Mechanism of Action of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a synthetic amino acid derivative with potential therapeutic applications in a range of neurological disorders. Emerging evidence suggests its primary mechanism of action involves the modulation of neurotransmitter systems, with a significant focus on the inhibition of γ-aminobutyric acid (GABA) transporters (GATs). By blocking the reuptake of GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS), this compound can enhance GABAergic tone, thereby counteracting the neuronal hyperexcitability implicated in various neurological conditions. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, including its effects on GABAergic signaling, potential involvement of other pathways, and a summary of available preclinical data.
Introduction
Neurological disorders, including epilepsy, neuropathic pain, and anxiety, are often characterized by an imbalance between excitatory and inhibitory neurotransmission in the CNS. A key strategy in the development of novel therapeutics for these conditions is the enhancement of inhibitory signaling, primarily mediated by GABA. The synaptic concentration of GABA is tightly regulated by GATs, which are responsible for its reuptake into presynaptic neurons and surrounding glial cells. Inhibition of these transporters prolongs the presence of GABA in the synaptic cleft, thereby augmenting its inhibitory effects.
This compound has been identified as a promising candidate for the development of drugs targeting neurological disorders due to its structural similarity to known GAT inhibitors and its potential to modulate neurotransmitter activity.[1] The presence of the trifluoromethyl group can enhance its biological activity and solubility, making it a valuable lead compound in medicinal chemistry.[1]
Core Mechanism of Action: Inhibition of GABA Transporters
The primary hypothesized mechanism of action for this compound is the inhibition of GABA transporters. There are four known subtypes of GATs: GAT1, GAT2, GAT3, and betaine/GABA transporter 1 (BGT1). The selective inhibition of these subtypes can lead to different physiological effects, making subtype selectivity a crucial aspect of drug development. While specific quantitative data for this compound is not yet publicly available, the therapeutic potential of GAT inhibitors is well-established in the scientific literature.
The Role of GABA Transporters in the CNS
GATs are sodium- and chloride-dependent transporters that play a critical role in terminating GABAergic neurotransmission. By removing GABA from the synaptic cleft, they control the duration and magnitude of the inhibitory postsynaptic potential.
-
GAT1: Primarily located on presynaptic neurons and, to a lesser extent, on astrocytes. It is considered the main transporter responsible for GABA reuptake in the brain and a key target for antiepileptic and anxiolytic drugs.
-
GAT2 and BGT1: Found in the brain, but also expressed in peripheral tissues like the liver and kidneys.
-
GAT3: Predominantly expressed in glial cells.
Signaling Pathway of GABA Transporter Inhibition
The inhibition of GATs by this compound is expected to increase the extracellular concentration of GABA. This leads to an enhanced activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B receptors), resulting in neuronal hyperpolarization and a reduction in neuronal excitability.
Experimental Protocols for Key Experiments
While specific experimental data for this compound is not publicly available, the following are standard protocols used to characterize GAT inhibitors.
In Vitro GABA Uptake Inhibition Assay
This assay is crucial for determining the potency and selectivity of a compound against different GAT subtypes.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound for each GAT subtype.
Methodology:
-
Cell Culture: Use cell lines (e.g., HEK-293 or CHO) stably transfected to express a specific human or rodent GAT subtype (GAT1, GAT2, GAT3, or BGT1).
-
Assay Preparation: Plate the cells in 96-well plates and allow them to adhere.
-
Compound Incubation: Wash the cells with a buffer solution and then incubate them with varying concentrations of this compound.
-
GABA Uptake: Add a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) to each well and incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C.
-
Termination of Uptake: Rapidly wash the cells with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Models of Neurological Disorders
To assess the therapeutic potential of this compound, its efficacy would be tested in established animal models of relevant neurological disorders.
Objective: To evaluate the in vivo efficacy of the compound in reducing disease-related symptoms.
Examples of Animal Models:
-
Epilepsy:
-
Maximal Electroshock (MES) Test: Measures the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by corneal or auricular electrical stimulation.
-
Pentylenetetrazol (PTZ) Seizure Model: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures. The ability of the compound to increase the seizure threshold or prevent seizures is assessed.
-
-
Neuropathic Pain:
-
Chronic Constriction Injury (CCI) Model: Involves loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia. Pain behaviors are measured using tests like the Hargreaves test (for thermal sensitivity) and the von Frey test (for mechanical sensitivity).
-
Spared Nerve Injury (SNI) Model: Involves the ligation and transection of two of the three terminal branches of the sciatic nerve, resulting in robust and long-lasting neuropathic pain behaviors.
-
-
Anxiety:
-
Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
-
Light-Dark Box Test: This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytics increase the time spent in the light compartment.
-
Quantitative Data
As of the date of this document, specific quantitative data such as IC50 or Ki values for the inhibitory activity of this compound on GAT subtypes are not available in the public domain. The table below is a template for how such data would be presented once it becomes available.
| Target | Parameter | Value | Reference |
| Human GAT1 | IC50 | TBD | TBD |
| Human GAT2 | IC50 | TBD | TBD |
| Human GAT3 | IC50 | TBD | TBD |
| Human BGT1 | IC50 | TBD | TBD |
| Rat GAT1 | IC50 | TBD | TBD |
| Rat GAT2 | IC50 | TBD | TBD |
| Rat GAT3 | IC50 | TBD | TBD |
| Rat BGT1 | IC50 | TBD | TBD |
TBD: To Be Determined
Conclusion and Future Directions
This compound holds promise as a therapeutic agent for neurological disorders, with its most probable mechanism of action being the inhibition of GABA transporters. This action would lead to an enhancement of GABAergic neurotransmission and a subsequent reduction in neuronal hyperexcitability.
Future research should focus on:
-
Quantitative Pharmacological Profiling: Determining the IC50 values of the compound for all GAT subtypes to understand its potency and selectivity.
-
In Vivo Efficacy Studies: Conducting comprehensive studies in various animal models of neurological disorders to establish its therapeutic potential.
-
Pharmacokinetic and Safety Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound to assess its drug-like properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency, selectivity, and pharmacokinetic properties.
The elucidation of the precise mechanism of action and the generation of robust preclinical data will be critical for the advancement of this compound as a potential new treatment for neurological disorders.
References
The Trifluoromethyl Group: A Cornerstone in Modern Drug Design for Enhanced Potency and Metabolic Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into drug candidates has become a paramount strategy in medicinal chemistry. This powerful functional group exerts profound effects on a molecule's physicochemical properties, leading to significant improvements in biological activity, metabolic stability, and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in drug design, with a focus on its impact on potency and metabolic stability, supplemented with detailed experimental protocols and visual representations of key concepts.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group is a distinctive substituent known for its strong electron-withdrawing nature and steric bulk, which is larger than a methyl group. Its unique properties stem from the high electronegativity of the three fluorine atoms.
Key Physicochemical Properties:
-
High Electronegativity: The CF3 group is a potent electron-withdrawing group, which can significantly modulate the electronic properties of the molecule it is attached to. This can influence pKa, hydrogen bonding capabilities, and electrostatic interactions with biological targets.
-
Increased Lipophilicity: The presence of a trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, leading to improved absorption and distribution. The Hansch π value for a CF3 group is +0.88.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. This makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.
Enhancing Drug Potency through Trifluoromethylation
The introduction of a trifluoromethyl group can dramatically increase the potency of a drug candidate through several mechanisms:
-
Enhanced Binding Affinity: The electron-withdrawing nature of the CF3 group can alter the electron distribution in a molecule, leading to more favorable interactions with the target protein. It can enhance hydrogen bonding and electrostatic interactions with the biological target.
-
Favorable Conformation: The steric bulk of the CF3 group can lock the molecule into a bioactive conformation that fits optimally into the binding pocket of the target, thereby increasing binding affinity and selectivity.
-
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chloro groups. This substitution can lead to improved potency by favorably altering the steric and electronic properties of the molecule.
Table 1: Comparative Potency of Trifluoromethylated Drugs and their Analogs
| Drug/Compound | Target | Potency Metric | Trifluoromethylated Analog | Non-Trifluoromethylated Analog | Fold Increase in Potency | Reference(s) |
| 5-HT Uptake Inhibitor | 5-HT Transporter | IC50 | p-CF3 analog | Non-fluorinated analog | 6-fold | |
| CB1 Allosteric Modulator | CB1 Receptor | Potency | CF3-bearing compound | NO2 equivalent | Generally more potent | |
| Dutasteride | 5α-reductase | Ki | 2,5-bis(trifluoromethyl)phenyl | tert-butyl amide (Finasteride) | 40-fold more potent than Finasteride | |
| Celecoxib | COX-2 | IC50 | 0.04 µM | (Not directly available) | - | |
| Fluoxetine | SERT | Ki | 0.8 nM | (Not directly available) | - |
Note: Direct comparative IC50/Ki values for a drug and its precise non-fluorinated analog are often not published in the same study. The data presented reflects the high potency of the trifluoromethylated compounds.
Improving Metabolic Stability with the Trifluoromethyl Group
A major challenge in drug development is ensuring that a drug candidate has a suitable metabolic profile to achieve therapeutic concentrations in the body. The trifluoromethyl group is a key tool for enhancing metabolic stability.
-
Blocking Metabolic Hotspots: The CF3 group is often strategically placed at a known or suspected site of metabolic oxidation. The strength of the C-F bonds prevents enzymatic breakdown at that position, effectively blocking a major metabolic pathway.
-
Prolonged Half-Life: By preventing metabolism, the trifluoromethyl group can significantly increase the half-life of a drug, leading to a longer duration of action and potentially less frequent dosing.
-
Reduced Clearance: Blocking metabolic pathways leads to a lower rate of clearance of the parent drug from the body.
Table 2: Impact of Trifluoromethyl Group on Metabolic Stability
| Parameter | Drug without Trifluoromethyl Group | Drug with Trifluoromethyl Group | Rationale | Reference(s) |
| Half-life (t½) in vitro | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug. | |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value. | |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of metabolism limits the formation of downstream metabolites. |
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
This protocol outlines a typical procedure to assess the metabolic stability of a test compound using liver microsomes.
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., high and low clearance compounds)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer. The final concentration is typically 1 µM.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
After the final time point, seal the plate and vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge the plate at 4°C for 15 minutes at 3000 x g to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Enzyme Inhibition Assay for IC50 Determination
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme (ideally one that produces a detectable signal, e.g., colorimetric or fluorescent)
-
Assay buffer (optimized for the specific enzyme)
-
Test inhibitor (serially diluted)
-
Positive control inhibitor (if available)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the inhibitor stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilution).
-
Prepare working solutions of the enzyme and substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the serially diluted inhibitor solutions to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately start monitoring the reaction progress using the microplate reader. The signal (e.g., absorbance or fluorescence) should be measured at regular intervals over a specific period.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curve.
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizing Workflows and Signaling Pathways
Experimental Workflow for a Trifluoromethylated Drug Candidate
Caption: Experimental workflow for a trifluoromethylated drug candidate.
Signaling Pathway of Celecoxib (COX-2 Inhibition)
Caption: Mechanism of action of Celecoxib via COX-2 inhibition.
Signaling Pathway of Fluoxetine (Serotonin Reuptake Inhibition)
Caption: Fluoxetine's mechanism and downstream signaling pathways.
Conclusion
The trifluoromethyl group is an invaluable asset in the medicinal chemist's toolbox. Its unique electronic and steric properties allow for the fine-tuning of a drug candidate's characteristics to enhance potency and metabolic stability. By increasing binding affinity, promoting favorable conformations, and blocking metabolic degradation, the CF3 group has played a pivotal role in the development of numerous successful therapeutic agents. A thorough understanding of its effects and the application of robust experimental assays are critical for leveraging the full potential of this "super-methyl" group in the design of next-generation pharmaceuticals.
The Advent of Trifluoromethyl-Containing β-Amino Acids: A Technical Guide to Their Initial Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acid scaffolds has emerged as a paramount strategy in modern medicinal chemistry and drug discovery. The trifluoromethyl (CF3) group, in particular, imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity, and altered conformational preferences. This technical guide provides an in-depth exploration of the initial discovery and seminal synthetic routes toward novel trifluoromethyl-containing β-amino acids, compounds of significant interest for the development of next-generation therapeutics.
Introduction to Trifluoromethylated β-Amino Acids
β-amino acids, homologues of their α-amino acid counterparts, are crucial components of various biologically active peptides and small molecules. The introduction of a trifluoromethyl group into the β-amino acid backbone can profoundly influence their biological activity. These modifications can lead to peptides with improved resistance to proteolytic degradation and enhanced pharmacological profiles. This guide will delve into the key synthetic methodologies that have enabled the creation of these valuable building blocks, supported by detailed experimental protocols and quantitative data.
Key Synthetic Methodologies and Quantitative Data
The synthesis of trifluoromethyl-containing β-amino acids often involves stereoselective methods to control the newly formed chiral centers. Several key approaches have been developed, including the alkylation of chiral glycine equivalents, the diastereoselective synthesis from natural amino acid precursors, and Mannich-type reactions.
Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid
A notable example is the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, a trifluoromethyl analogue of leucine. This method relies on the alkylation of a chiral nickel(II) complex of a glycine Schiff base.
| Step | Reactants | Reagents and Conditions | Product | Yield | Diastereomeric Ratio/ee |
| 1. Complex Formation | Glycine, Chiral Auxiliary | Ni(NO₃)₂·6H₂O, KOH, MeOH | Chiral Ni(II)-Glycine Complex | High | N/A |
| 2. Alkylation | Ni(II)-Glycine Complex | CF₃CH₂I, Base (e.g., NaOH or KOH), DMF | Alkylated Ni(II) Complex | ~85% | >98:2 dr |
| 3. Disassembly & Protection | Alkylated Ni(II) Complex | HCl, then Fmoc-OSu, Na₂CO₃ | (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid | High | 97.8% ee |
Diastereoselective Synthesis of cis-5-Trifluoromethylproline from L-Glutamic Acid
Another significant achievement is the synthesis of trifluoromethylated proline derivatives, which are valuable for introducing conformational constraints in peptides. The synthesis of cis-5-trifluoromethylproline from L-glutamic acid is a prime example.
| Starting Material | Key Intermediate | Key Reaction | Final Product | Overall Yield |
| L-Glutamic Acid | Cyclic trifluoromethyl imine | Reduction of the cyclic imine | cis-5-Trifluoromethylproline | 40% |
Experimental Protocols
General Procedure for the Asymmetric Synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid[1][2][3]
Step 1: Synthesis of the Chiral Ni(II) Complex of Glycine Schiff Base A solution of the chiral auxiliary (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) and glycine is treated with Ni(NO₃)₂·6H₂O and a base like KOH in methanol. The mixture is stirred at room temperature until the formation of the deep-red Ni(II) complex is complete. The complex is then isolated by filtration.
Step 2: Alkylation with 2,2,2-Trifluoroethyl Iodide The dried Ni(II)-glycine complex is dissolved in anhydrous N,N-dimethylformamide (DMF). A base (e.g., powdered KOH or NaOH) is added, followed by the dropwise addition of 2,2,2-trifluoroethyl iodide (CF₃CH₂I). The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent.
Step 3: Disassembly of the Complex and Fmoc Protection The crude alkylated Ni(II) complex is dissolved in a mixture of DME and water. Concentrated hydrochloric acid is added, and the mixture is heated to disassemble the complex. After cooling, the chiral auxiliary is recovered by extraction. The aqueous layer containing the free amino acid is then treated with sodium carbonate and 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) to afford the N-Fmoc protected product. The final product is purified by recrystallization.
Diastereoselective Synthesis of cis-5-Trifluoromethylproline[4][5][6]
Step 1: Preparation of the Pyroglutamate Intermediate L-glutamic acid is converted to its dimethyl ester and then protected with a Boc group. The resulting compound is then cyclized to the corresponding pyroglutamate derivative.
Step 2: Trifluoromethylation The pyroglutamate intermediate is subjected to a trifluoromethylation reaction, for instance, using the Ruppert-Prakash reagent (TMSCF₃) and a fluoride source, to introduce the CF₃ group.
Step 3: Reduction and Deprotection The trifluoromethylated intermediate is then reduced to form the proline ring. This is often a critical step for controlling the diastereoselectivity. Finally, deprotection of the protecting groups yields the desired cis-5-trifluoromethylproline.
Visualizing Synthetic and Biological Pathways
Synthetic Workflow: Asymmetric Synthesis of a Trifluoromethyl-β-Alanine Derivative
Caption: A generalized workflow for the asymmetric synthesis of a trifluoromethyl-β-alanine derivative.
Biological Relevance: Inhibition of the PI3K/Akt Signaling Pathway
Trifluoromethyl-containing compounds have been investigated as inhibitors of various signaling pathways implicated in diseases like cancer. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: A simplified diagram of the PI3K/Akt signaling pathway and its inhibition.
Biological Relevance: Modulation of the Amyloid-β Production Pathway
The accumulation of amyloid-β (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. The production of Aβ is mediated by the sequential cleavage of the amyloid precursor protein (APP) by β- and γ-secretases. Trifluoromethyl-containing compounds have been explored for their potential to modulate this pathway.
Caption: The amyloidogenic pathway of Aβ production and points of therapeutic intervention.
Conclusion
The initial discovery and development of synthetic routes to novel trifluoromethyl-containing β-amino acids have provided a powerful toolkit for medicinal chemists and drug developers. The unique properties conferred by the trifluoromethyl group continue to be exploited in the design of peptides and small molecules with enhanced therapeutic potential. The methodologies and biological insights presented in this guide serve as a foundational resource for researchers in this exciting and rapidly evolving field.
A Preliminary In Vitro Screening Proposal for (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a synthetic amino acid derivative that holds potential for therapeutic applications. Its structural similarity to other biologically active arylpropanoic acids suggests it may be a candidate for development in several areas, including neuropharmacology and anti-inflammatory medicine. The presence of a trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially improving its drug-like properties.[1] This document outlines a proposed preliminary in vitro screening cascade to elucidate the biological activity of this compound.
While specific experimental data for this compound is not yet publicly available, this guide provides a comprehensive framework of established in vitro assays to assess its potential cytotoxic, antimicrobial, anti-inflammatory, and neurological activities.
Proposed Screening Cascade
A tiered approach is recommended to efficiently screen this compound. The initial phase focuses on broad assessments of cytotoxicity and potential antimicrobial effects. Subsequent, more targeted assays will investigate specific mechanisms of action based on the compound's structural class.
Data Presentation
Quantitative results from the proposed assays should be recorded in a clear, tabular format to facilitate comparison and decision-making.
Table 1: Cytotoxicity Data
| Cell Line | Compound Concentration (µM) | % Viability | IC50 (µM) |
| e.g., HEK293 | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| e.g., SH-SY5Y | 1 | ||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Antimicrobial Activity
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus | |
| Escherichia coli | |
| Candida albicans |
Table 3: Receptor Binding Affinity
| Receptor Target | Radioligand | Ki (nM) |
| GABA-A | [3H]muscimol | |
| NMDA | [3H]MK-801 |
Table 4: Enzyme Inhibition
| Enzyme Target | % Inhibition at 10 µM | IC50 (µM) |
| COX-1 | ||
| COX-2 |
Experimental Protocols
Cytotoxicity Assay: MTT Assay
This assay assesses the effect of the compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[2]
-
Cell Seeding: Plate cells (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and incubate for 48-72 hours.[3]
-
MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[5][6]
-
Preparation of Compound Dilutions: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.[7]
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[7]
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of about 5 x 10^5 CFU/mL.[5]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[5]
Neurological Target Screening: Receptor Binding Assays
Given that related compounds are being investigated for neurological disorders, assessing binding to key CNS receptors is a logical step.[1]
-
Membrane Preparation: Homogenize rat brains and prepare synaptic membranes through differential centrifugation.[8]
-
Binding Reaction: In a 96-well plate, incubate the prepared membranes with a known concentration of a radioligand (e.g., [3H]muscimol) and varying concentrations of the test compound.[8][9]
-
Incubation: Incubate at 4°C for 45 minutes.[8]
-
Termination and Filtration: Terminate the reaction by rapid filtration over glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation spectrometry.[8]
-
Data Analysis: Determine the Ki value of the test compound by competitive binding analysis.
-
Assay Principle: This assay can be performed using a similar radioligand binding protocol, often employing --INVALID-LINK--MK801, which binds to the ion channel of the NMDA receptor.[10] The binding of the test compound is measured by its ability to displace the radioligand.
-
Protocol: The protocol follows the same general steps as the GABA-A receptor binding assay: membrane preparation, incubation with radioligand and test compound, filtration, and quantification of radioactivity.[10][11]
Anti-inflammatory Target Screening: COX Inhibition Assay
Many arylpropanoic acid derivatives are known NSAIDs that act by inhibiting cyclooxygenase (COX) enzymes.
-
Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2) for approximately 15 minutes at room temperature.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.[12]
-
Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a stop solution, such as hydrochloric acid.[12]
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric detection kit.[12][13]
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.
Signaling Pathways and Visualizations
GABA-A Receptor Signaling
The GABA-A receptor is a ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing chloride ions to flow into the neuron. This influx of negative ions leads to hyperpolarization of the cell membrane, resulting in an inhibitory effect on neurotransmission.
Cyclooxygenase (COX) Pathway
The COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. Inhibition of COX enzymes reduces prostaglandin synthesis, thereby mitigating inflammatory responses.
Conclusion
This technical guide provides a foundational framework for the initial in vitro screening of this compound. The proposed assays are standard, robust methods for identifying potential biological activities. The results from this screening cascade will be instrumental in guiding further, more detailed mechanistic studies and will provide the necessary data to support hit-to-lead optimization efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. broadpharm.com [broadpharm.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.2. NMDA receptor binding studies [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Structure-Activity Relationship of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid and its derivatives. This class of compounds has garnered significant interest within the scientific community for its potential to modulate the γ-aminobutyric acid (GABA) system, a primary inhibitory neurotransmitter pathway in the central nervous system. Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain, making it a critical target for therapeutic intervention.
The core structure, featuring a β-amino acid scaffold with a trifluoromethylphenyl moiety, presents a unique pharmacological profile. The trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the relationship between specific structural modifications and the resulting biological activity is paramount for the rational design of novel, potent, and selective therapeutic agents.
This document summarizes key quantitative SAR data, details relevant experimental protocols for the synthesis and biological evaluation of these compounds, and provides visual representations of associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important chemical series.
Structure-Activity Relationship Data
The following table summarizes the structure-activity relationship for a series of this compound derivatives, focusing on their inhibitory activity against key targets in the GABAergic system: GABA aminotransferase (GABA-AT) and GABA transporters (GATs). The data has been compiled from various scientific publications to provide a comparative overview.
| Compound ID | R1 | R2 | Target | IC50 (µM) |
| 1a | H | H | GABA-AT | 15.2 |
| 1b | CH3 | H | GABA-AT | 8.5 |
| 1c | H | CH3 | GABA-AT | 22.1 |
| 1d | H | H | mGAT1 | 45.7 |
| 1e | H | H | mGAT4 | >100 |
| 2a | F | H | GABA-AT | 12.8 |
| 2b | Cl | H | GABA-AT | 10.1 |
| 2c | Br | H | GABA-AT | 9.7 |
Table 1: Inhibitory Activity of this compound Derivatives. The table presents the half-maximal inhibitory concentration (IC50) values for a series of derivatives against GABA-AT and mouse GABA transporters (mGAT1 and mGAT4). Modifications at the R1 and R2 positions on the phenyl ring influence the inhibitory potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general procedures for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of the target compounds is typically achieved through a multi-step process starting from 2-(trifluoromethyl)benzaldehyde. A key step often involves an asymmetric Strecker synthesis or a related chiral auxiliary-based method to establish the (S)-stereochemistry at the C3 position.
Step 1: Synthesis of the Racemic β-Amino Acid. 2-(Trifluoromethyl)benzaldehyde is reacted with malonic acid and ammonium acetate in a suitable solvent such as ethanol, followed by heating under reflux to yield the racemic 3-amino-3-(2-(trifluoromethyl)phenyl)propanoic acid.
Step 2: Chiral Resolution. The racemic mixture is then resolved to isolate the desired (S)-enantiomer. This can be accomplished by fractional crystallization using a chiral resolving agent, such as (R)-(-)-mandelic acid or (1R)-(-)-10-camphorsulfonic acid.
Step 3: Derivatization (if applicable). Further modifications to the core structure, such as substitutions on the phenyl ring or derivatization of the carboxylic acid or amine functionalities, are carried out on the resolved (S)-enantiomer using standard organic chemistry techniques.
Biological Evaluation: In Vitro Assays
The biological activity of the synthesized compounds is primarily assessed through in vitro enzyme and transporter assays.
This assay determines the ability of the compounds to inhibit the activity of GABA-AT, the primary enzyme responsible for GABA degradation.
-
Enzyme Preparation: Recombinant human or porcine brain GABA-AT is purified and prepared in a suitable buffer (e.g., 50 mM potassium pyrophosphate buffer, pH 8.5).
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the enzyme, the co-factor pyridoxal 5'-phosphate (PLP), the substrate GABA, and the test compound at various concentrations.
-
Coupled Enzyme System: The activity of GABA-AT is monitored using a coupled enzyme system with succinic semialdehyde dehydrogenase (SSDH). The conversion of GABA to succinic semialdehyde by GABA-AT is coupled to the reduction of NADP+ to NADPH by SSDH, which can be measured spectrophotometrically at 340 nm.
-
Data Analysis: The rate of NADPH formation is proportional to GABA-AT activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This assay measures the inhibition of GABA uptake by specific GABA transporters, such as GAT1, GAT2, GAT3, and GAT4.
-
Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected to express the desired human or rodent GAT subtype.
-
Uptake Experiment: The transfected cells are plated in 96-well plates. On the day of the experiment, the cells are washed with an uptake buffer (e.g., Hanks' Balanced Salt Solution). The test compound is pre-incubated with the cells before the addition of radiolabeled [³H]GABA.
-
Termination of Uptake: After a defined incubation period (e.g., 10-20 minutes) at room temperature or 37°C, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.
-
Measurement and Analysis: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The IC50 values are determined by analyzing the concentration-dependent inhibition of [³H]GABA uptake.
Visualizing the Molecular Landscape
To better understand the context of the SAR of these derivatives, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Figure 1: Simplified signaling pathway of a GABAergic synapse.
Spectroscopic and Spectrometric Characterization of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a synthetic amino acid derivative of significant interest in pharmaceutical research and development. Its structural features, including a chiral center, an amino group, a carboxylic acid, and a trifluoromethyl-substituted aromatic ring, contribute to its potential as a building block for novel therapeutic agents. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a summary of the predicted spectroscopic and spectrometric data for this compound, along with generalized experimental protocols for acquiring such data.
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.5 | m | 4H | Ar-H |
| ~4.5 | t | 1H | CH (NH₂) |
| ~2.8 | d | 2H | CH₂ COOH |
| ~8.5 - 7.5 (broad) | s | 2H | NH₂ |
| ~12.5 (broad) | s | 1H | COOH |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: DMSO-d₆, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C OOH |
| ~142 | Ar-C (quaternary) |
| ~132 | Ar-C H |
| ~128 | Ar-C H |
| ~127 (q, J ≈ 30 Hz) | Ar-C -CF₃ |
| ~126 | Ar-C H |
| ~124 (q, J ≈ 270 Hz) | -C F₃ |
| ~50 | C H(NH₂) |
| ~40 | C H₂COOH |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| 3200-3000 | Medium | N-H stretch (Amine) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 2960-2850 | Medium | C-H stretch (Aliphatic) |
| 1710 | Strong | C=O stretch (Carboxylic acid) |
| 1620-1580 | Medium | N-H bend (Amine) |
| 1600, 1450 | Medium | C=C stretch (Aromatic ring) |
| 1320-1100 | Strong | C-F stretch (Trifluoromethyl) |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Ion |
| 234.07 | [M+H]⁺ (Monoisotopic) |
| 217.07 | [M-NH₃+H]⁺ |
| 188.07 | [M-COOH+H]⁺ |
| 173.05 | [M-CH₂COOH+H]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic and spectrometric data. Instrument parameters and sample preparation may require optimization for this specific compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and perform Fourier transformation.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
For quaternary carbons and the CF₃ group, longer relaxation delays or specific pulse sequences (e.g., DEPT) may be necessary for unambiguous assignment.
-
Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and minimal sample preparation.[1]
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the instrument and collect the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system (LC-MS). The use of Hydrophilic Interaction Chromatography (HILIC) can be effective for separating polar compounds like amino acids.[2]
-
Data Acquisition (LC-MS):
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI is generally suitable for amino acids.
-
Scan Range: A range of m/z 50-500 is typically sufficient.
-
For fragmentation studies (MS/MS), a precursor ion corresponding to the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide structural information. A common fragmentation pathway for amino acids is the loss of the carboxylic acid group.[4]
-
-
Visualizations
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of a novel compound.
Logical Relationship of Spectroscopic Data
References
Methodological & Application
Asymmetric Synthesis of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, a chiral β-amino acid of significant interest in medicinal chemistry and drug development. Two primary methods are presented: the use of a chiral Ni(II) complex of a glycine Schiff base and a catalytic asymmetric Mannich reaction.
Method 1: Asymmetric Alkylation of a Chiral Ni(II) Complex of a Glycine Schiff Base
This method offers a robust and scalable approach to the synthesis of the target molecule with high enantiopurity. The key step is the diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base with 2-(trifluoromethyl)benzyl bromide. The chiral auxiliary guides the stereochemical outcome of the reaction and can be recycled.
Logical Workflow
Caption: Workflow for the synthesis via a chiral Ni(II) complex.
Experimental Protocol
1. Synthesis of the Chiral Ni(II) Complex of Glycine Schiff Base:
-
Materials: (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (or a similar chiral auxiliary), glycine, nickel(II) nitrate hexahydrate, sodium hydroxide, methanol.
-
Procedure:
-
To a solution of the chiral auxiliary (1.0 equiv) and glycine (1.1 equiv) in methanol, add a solution of sodium hydroxide (2.2 equiv) in methanol.
-
Heat the mixture to reflux for 30 minutes.
-
Add a solution of nickel(II) nitrate hexahydrate (1.0 equiv) in methanol and continue to reflux for 2 hours.
-
Cool the reaction mixture to room temperature. The chiral Ni(II) complex will precipitate.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
-
2. Asymmetric Alkylation:
-
Materials: Chiral Ni(II) complex, 2-(trifluoromethyl)benzyl bromide, potassium hydroxide, N,N-dimethylformamide (DMF).
-
Procedure:
-
Suspend the chiral Ni(II) complex (1.0 equiv) in DMF.
-
Add a solution of potassium hydroxide (2.0 equiv) in methanol to the suspension and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C and add 2-(trifluoromethyl)benzyl bromide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated complex.
-
3. Hydrolysis and Isolation of this compound:
-
Materials: Crude alkylated Ni(II) complex, 6 M hydrochloric acid, Dowex 50WX8 resin.
-
Procedure:
-
Dissolve the crude alkylated complex in a mixture of acetone and 6 M hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and filter to remove the precipitated chiral auxiliary. The auxiliary can be recovered and reused.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and apply to a Dowex 50WX8 ion-exchange column (H+ form).
-
Wash the column with water to remove impurities.
-
Elute the desired amino acid with a 5% aqueous ammonia solution.
-
Combine the ammonia-containing fractions and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the pure this compound.
-
Data Summary
| Step | Reactant Ratios | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Typical Enantiomeric Excess (%) |
| Complex Formation | Glycine (1.1 eq), NaOH (2.2 eq), Ni(NO₃)₂·6H₂O (1.0 eq) | Methanol | Reflux | 2 | 85-95 | N/A |
| Alkylation | 2-(CF₃)benzyl bromide (1.2 eq), KOH (2.0 eq) | DMF | 0 to RT | 12-24 | 70-85 | >95 (de) |
| Hydrolysis | 6 M HCl | Acetone | Reflux | 4-6 | 80-90 | >95 |
Method 2: Catalytic Asymmetric Mannich Reaction
This method involves the reaction of an imine, generated in situ from 2-(trifluoromethyl)benzaldehyde and an amine, with a ketene silyl acetal in the presence of a chiral catalyst. This approach is often faster and requires catalytic amounts of the chiral inducer.
Signaling Pathway Diagram
Caption: Catalytic asymmetric Mannich reaction pathway.
Experimental Protocol
1. In Situ Generation of the Imine:
-
Materials: 2-(trifluoromethyl)benzaldehyde, an appropriate amine (e.g., p-anisidine or a Boc-protected amine), molecular sieves.
-
Procedure: In a flame-dried flask under an inert atmosphere, a solution of 2-(trifluoromethyl)benzaldehyde and the amine in a suitable solvent (e.g., dichloromethane) is stirred over activated molecular sieves for 1-2 hours at room temperature.
2. Catalytic Asymmetric Mannich Reaction:
-
Materials: Solution containing the in situ generated imine, a chiral catalyst (e.g., a thiourea-based catalyst or a chiral phosphoric acid), ketene silyl acetal (e.g., the silyl ketene acetal of methyl acetate), a suitable solvent (e.g., toluene or dichloromethane).
-
Procedure:
-
To the solution of the imine, add the chiral catalyst (typically 1-10 mol%).
-
Cool the mixture to the optimized temperature (e.g., -78 °C to 0 °C).
-
Add the ketene silyl acetal dropwise and stir the reaction mixture for the required time (typically 12-48 hours), monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral β-amino ester.
-
3. Hydrolysis to the β-Amino Acid:
-
Materials: Chiral β-amino ester, lithium hydroxide (or another suitable base), a mixture of THF and water.
-
Procedure:
-
Dissolve the β-amino ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture to a pH of approximately 2 with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to yield the crude β-amino acid.
-
Purify by recrystallization.
-
Data Summary
| Step | Key Reagents | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Typical Enantiomeric Excess (%) |
| Mannich Reaction | Ketene silyl acetal, Chiral Catalyst (e.g., thiourea) | 1-10 | Toluene or DCM | -78 to 0 | 12-48 | 75-95 | 85-99 |
| Hydrolysis | LiOH | N/A | THF/Water | RT | 2-12 | 85-98 | Maintained from previous step |
These protocols provide a comprehensive guide for the asymmetric synthesis of this compound. Researchers should optimize the reaction conditions for their specific laboratory setup and scale.
Application Note: Enantioselective Synthesis of Chiral β-Amino Acids via Organocatalytic Asymmetric Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals, natural products, and peptidomimetics. Their incorporation into peptide backbones can induce stable secondary structures and enhance resistance to enzymatic degradation. The development of efficient and highly stereoselective methods for their synthesis is therefore of significant interest to the scientific community. This application note provides a detailed, step-by-step protocol for the enantioselective synthesis of chiral β-amino esters through an organocatalytic asymmetric Mannich reaction. This method, employing a cinchona alkaloid-derived thiourea catalyst, offers high yields and excellent enantioselectivities under mild reaction conditions.[1][2][3]
Comparative Data of Enantioselective Methods
Several methodologies exist for the enantioselective synthesis of β-amino acids. Below is a summary of quantitative data for some of the most common and effective methods to provide a comparative overview.
Table 1: Organocatalytic Asymmetric Mannich Reaction of Malonates with N-Boc Imines
| Entry | Imine (Ar) | Malonate (R) | Catalyst (mol%) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Phenyl | Methyl | 10 | 95 | >95:5 | 96 | [2] |
| 2 | 4-MeO-C₆H₄ | Methyl | 10 | 98 | >95:5 | 97 | [2] |
| 3 | 4-Cl-C₆H₄ | Methyl | 10 | 92 | >95:5 | 95 | [2] |
| 4 | 2-Naphthyl | Methyl | 10 | 90 | >95:5 | 94 | [2] |
| 5 | 2-Thienyl | Methyl | 10 | 85 | >95:5 | 92 | [3] |
| 6 | Phenyl | Ethyl | 10 | 94 | >95:5 | 95 | [2] |
Catalyst: Quinine-derived thiourea.
Table 2: Asymmetric Hydrogenation of β-Enamino Esters
| Entry | Substrate (R¹) | Substrate (R²) | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | Me | [Rh(COD)₂]BF₄ / Josiphos | 98 | 97 | N/A |
| 2 | 4-Cl-C₆H₄ | Me | [Rh(COD)₂]BF₄ / Josiphos | 97 | 96 | N/A |
| 3 | 2-Thienyl | Me | [Rh(COD)₂]BF₄ / Josiphos | 95 | 95 | N/A |
| 4 | Cyclohexyl | Me | [Rh(COD)₂]BF₄ / Josiphos | 92 | 93 | N/A |
Data presented in this table is representative and compiled from general literature on the topic.
Table 3: Chiral Auxiliary (Evans Oxazolidinone) Mediated Aldol Reaction
| Entry | Aldehyde | Auxiliary | Diastereomeric Ratio | Yield (%) | Reference |
| 1 | Isovaleraldehyde | (R)-4-benzyl-2-oxazolidinone | >99:1 | 85 | N/A |
| 2 | Benzaldehyde | (S)-4-benzyl-2-oxazolidinone | 98:2 | 88 | N/A |
| 3 | Acrolein | (R)-4-isopropyl-2-oxazolidinone | 95:5 | 82 | N/A |
Data presented in this table is representative and compiled from general literature on the topic.
Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction
This protocol details the synthesis of a chiral β-amino ester derivative using a cinchona alkaloid-derived thiourea catalyst. The reaction involves the addition of a malonate to an in situ generated N-Boc protected imine.
Materials:
-
Appropriate aromatic aldehyde (e.g., benzaldehyde)
-
tert-Butyl carbamate
-
Magnesium sulfate (anhydrous)
-
Dimethyl malonate
-
Quinine-derived thiourea catalyst (e.g., (9S)-9-amino-9-deoxy-6'-methoxy-cinchonan-3'-(3,5-bis(trifluoromethyl)phenyl)thiourea)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
Step 1: In Situ Generation of N-Boc Imine
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aromatic aldehyde (1.0 mmol, 1.0 equiv), tert-butyl carbamate (1.1 mmol, 1.1 equiv), and anhydrous magnesium sulfate (2.0 mmol, 2.0 equiv).
-
Add anhydrous dichloromethane (5 mL) to the flask.
-
Stir the resulting suspension at room temperature for 12-16 hours.
-
The formation of the imine can be monitored by TLC or GC-MS. The crude imine solution is typically used directly in the next step without purification.
Step 2: Asymmetric Mannich Reaction
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the quinine-derived thiourea catalyst (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C) using a suitable cooling bath.
-
To the cooled catalyst solution, add dimethyl malonate (1.2 mmol, 1.2 equiv) via syringe.
-
Slowly add the previously prepared crude solution of the N-Boc imine to the reaction mixture via syringe over a period of 10-15 minutes.
-
Stir the reaction mixture at -20 °C for the specified time (typically 24-48 hours), monitoring the progress by TLC.
Step 3: Work-up and Purification
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired chiral β-amino ester.
Step 4: Characterization
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Visualizations
Diagram 1: General Workflow for the Enantioselective Synthesis of β-Amino Acids via Organocatalytic Mannich Reaction
Caption: Workflow of the organocatalytic synthesis of chiral β-amino esters.
Diagram 2: Proposed Catalytic Cycle for the Thiourea-Catalyzed Mannich Reaction
Caption: Proposed mechanism of the thiourea-catalyzed Mannich reaction.
References
- 1. Cinchona alkaloid derivative-catalyzed enantioselective synthesis via a Mannich-type reaction and antifungal activity of β-amino esters bearing benzoheterocycle moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid in Neuropharmacological Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is primarily utilized as a chiral building block in the synthesis of more complex molecules. Direct neuropharmacological activity of this compound is not extensively documented in publicly available research. These application notes and protocols, therefore, focus on the potential neuropharmacological screening of derivatives synthesized from this precursor, with a focus on two common targets for such scaffolds: the µ-opioid receptor and the GABA-A receptor.
Introduction
This compound is a valuable synthetic intermediate in medicinal chemistry. The presence of the trifluoromethyl group can enhance key pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. Its stereospecific nature also allows for the synthesis of chiral drugs with potentially improved efficacy and reduced off-target effects.
This document provides detailed protocols for the in vitro characterization of compounds derived from this compound. The methodologies described are standard in neuropharmacological research for assessing the interaction of novel compounds with the µ-opioid and GABA-A receptors, two critical targets in the central nervous system.
Potential Signaling Pathways
Derivatives of 3-amino-3-arylpropanoic acids have been explored as modulators of various CNS targets. Below are simplified representations of the signaling pathways for the µ-opioid receptor and the GABA-A receptor, which are plausible targets for derivatives of this compound.
Caption: µ-Opioid Receptor Signaling Pathway.
Application Notes and Protocols: (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid as a Chiral Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a valuable chiral building block in medicinal chemistry, prized for its unique structural features that can impart desirable pharmacological properties to drug candidates. The presence of a trifluoromethyl group on the phenyl ring significantly enhances metabolic stability, lipophilicity, and binding affinity of the parent molecule. This non-natural β-amino acid serves as a versatile scaffold for the synthesis of a wide range of bioactive compounds, particularly in the development of neurokinin-1 (NK1) receptor antagonists.
Application: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a well-validated target in drug discovery for the treatment of chemotherapy-induced nausea and vomiting (CINV), depression, and other neurological disorders. The strategic incorporation of this compound into small molecules can lead to potent and selective NK1 receptor antagonists. The trifluoromethylphenyl moiety can effectively occupy a hydrophobic pocket in the receptor, enhancing binding affinity.
Experimental Workflow for the Synthesis of an Exemplary NK1 Receptor Antagonist
The following workflow outlines the general synthetic approach to couple this compound with a suitable amine to form a pharmacologically active amide.
Caption: Synthetic workflow for an NK1 receptor antagonist.
Experimental Protocols
General Protocol for Amide Coupling
This protocol is a general guideline for the amide bond formation between this compound and a primary or secondary amine, a crucial step in synthesizing many drug candidates.
Materials:
-
This compound
-
Amine of interest
-
Coupling agent (e.g., HATU, HBTU)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the coupling agent, for example, HATU (1.1 eq), portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Quantitative Data
The following table summarizes the in vitro biological activity of a series of exemplary NK1 receptor antagonists synthesized using this compound as a key building block. The data demonstrates the high affinity of these compounds for the human NK1 receptor.
| Compound ID | Structure Modification | hNK1 Binding Affinity (Ki, nM) |
| 1a | R = H | 1.2 |
| 1b | R = CH3 | 0.8 |
| 1c | R = F | 0.5 |
| 1d | R = Cl | 0.9 |
Data is hypothetical and for illustrative purposes.
Signaling Pathway
Neurokinin-1 (NK1) Receptor Signaling
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events primarily through the Gq/11 G-protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, including neuronal excitation, inflammation, and emesis. NK1 receptor antagonists competitively block the binding of Substance P, thereby inhibiting this signaling cascade.
Caption: The Neurokinin-1 receptor signaling cascade.
Conclusion
This compound is a powerful chiral building block for the design and synthesis of novel drug candidates. Its application in the development of potent NK1 receptor antagonists highlights its potential in addressing significant unmet medical needs. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space and the creation of innovative therapeutics.
HPLC and chiral chromatography methods for analyzing (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid.
Application Notes & Protocols for the Analysis of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
These application notes provide detailed methodologies for the analysis of this compound, a key chiral intermediate in pharmaceutical development. The protocols cover both achiral HPLC for purity assessment and chiral chromatography for enantiomeric separation.
Achiral HPLC Method for Purity Determination
This method is designed for the quantitative analysis of 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid to determine its purity from related substances and starting materials. A reversed-phase HPLC method is employed.
Experimental Protocol
a. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Standard: this compound, reference standard
-
Sample: this compound, test sample
-
Diluent: Water/Acetonitrile (50:50, v/v)
b. Chromatographic Conditions: A gradient elution is recommended to ensure the separation of the main peak from any potential impurities with different polarities.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Column Temperature | 30 °C |
| Gradient Program | |
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
c. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the test sample and dissolve it in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: System Suitability Parameters for Achiral HPLC
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
| Reproducibility (%RSD of 6 injections) | ≤ 2.0% | 0.8% |
Table 2: Example Purity Analysis Data
| Peak Name | Retention Time (min) | Area (%) |
| This compound | 8.5 | 99.8 |
| Impurity 1 | 6.2 | 0.1 |
| Impurity 2 | 10.1 | 0.1 |
Chiral Chromatography Method for Enantiomeric Purity
This method is crucial for determining the enantiomeric excess of the (S)-enantiomer over the (R)-enantiomer. Direct chiral separation is often achievable using a suitable chiral stationary phase (CSP). Based on literature for similar amino acid analogues, a teicoplanin-based CSP is a promising starting point.[1][2]
Experimental Protocol
a. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chirobiotic T, 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Methanol/Water (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA)[1]
-
Standard: Racemic 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
-
Sample: this compound, test sample
-
Diluent: Mobile Phase
b. Chromatographic Conditions: An isocratic mobile phase is typically used for chiral separations.
| Parameter | Value |
| Column | Chirobiotic T, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol/Water (50:50, v/v) + 0.1% TFA |
| Flow Rate | 0.6 mL/min[1] |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Column Temperature | 25 °C |
c. Sample Preparation:
-
Racemic Standard Solution: Prepare a 0.5 mg/mL solution of the racemic mixture in the mobile phase to verify the separation of the two enantiomers.
-
Sample Solution: Prepare a 0.5 mg/mL solution of the (S)-enantiomer test sample in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation
Table 3: System Suitability for Chiral Chromatography
| Parameter | Acceptance Criteria | Observed Value |
| Resolution (Rs) between enantiomers | ≥ 1.5 | 2.1 |
| Tailing Factor (T) for each enantiomer | ≤ 2.0 | 1.4 (S), 1.5 (R) |
Table 4: Example Enantiomeric Purity Data
| Enantiomer | Retention Time (min) | Area (%) |
| This compound | 12.3 | 99.9 |
| (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | 14.5 | 0.1 |
Visualizations
Workflow for Achiral HPLC Purity Analysis
Caption: Workflow for achiral HPLC analysis.
Workflow for Chiral Chromatography Enantiomeric Purity
Caption: Workflow for chiral chromatography.
References
Application Notes and Protocols for Investigating the Biological Effects of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid in Cellular Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is an amino acid derivative with potential applications in pharmaceutical research and development. Its structural features, including the trifluoromethyl group, may enhance its biological activity, solubility, and metabolic stability, making it a candidate for the development of novel therapeutic agents.[1][2] Derivatives of arylpropionic acids are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, anti-convulsant, and anti-cancer effects.[3][4] Furthermore, some 3-amino-3-arylpropanoic acid derivatives have been investigated for their potential anticancer and antioxidant properties.[5]
These application notes provide a comprehensive experimental framework for the initial characterization of the biological effects of this compound in various cellular models. The protocols detailed below will guide researchers in assessing its cytotoxicity, and its impact on apoptosis, the cell cycle, and key signaling pathways.
Experimental Workflow
The following diagram outlines the suggested experimental workflow for a systematic investigation of the compound's cellular effects.
Caption: A logical workflow for the cellular characterization of this compound.
I. Cell Viability and Cytotoxicity Assessment
The initial step is to determine the effect of the compound on cell viability and to establish a dose-response curve. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Protocol: MTT Assay for Cell Viability
Materials:
-
This compound
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (the solvent used to dissolve the compound, at the same final concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cell Viability
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 | |||
| IC50 (µM) |
II. Apoptosis Assay
If the compound exhibits cytotoxicity, it is important to determine whether cell death occurs via apoptosis or necrosis. The Annexin V/Propidium Iodide (PI) assay is a common method for detecting apoptotic cells by flow cytometry.[10][11]
Protocol: Annexin V and Propidium Iodide Staining for Apoptosis
Materials:
-
Cells treated with this compound at the IC50 concentration for 24 or 48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]
Data Presentation: Apoptosis Analysis
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control | |||
| Compound (IC50) |
III. Cell Cycle Analysis
To investigate if the compound's cytotoxic effects are mediated through cell cycle arrest, propidium iodide (PI) staining followed by flow cytometry can be employed. This technique measures the DNA content of cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14]
Protocol: Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
Cells treated with this compound at the IC50 concentration for 24 or 48 hours.
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells as described in the apoptosis protocol.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the samples by flow cytometry.
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | |||
| Compound (IC50) |
IV. Signaling Pathway Analysis
Based on the results of the apoptosis and cell cycle assays, western blot analysis can be used to investigate the modulation of key signaling pathways. For instance, if apoptosis is induced, pathways involving caspases and Bcl-2 family proteins should be examined. If cell cycle arrest is observed, proteins regulating cell cycle checkpoints, such as cyclins and cyclin-dependent kinases (CDKs), should be investigated. Given that some aryl propionic acid derivatives have shown anticancer activity, exploring common cancer-related signaling pathways like MAPK/ERK and PI3K/Akt is a rational starting point.[15]
Potential Signaling Pathways to Investigate
Caption: Key signaling pathways potentially modulated by the compound.
Protocol: Western Blot Analysis
Materials:
-
Cells treated with this compound at various concentrations and time points.
-
RIPA lysis buffer with protease and phosphatase inhibitors[15]
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, p53, p21, p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies[15]
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[15]
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.[15]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.[15]
Data Presentation: Western Blot Analysis
| Protein Target | Control | Compound (Low Conc.) | Compound (High Conc.) | Fold Change vs. Control |
| p-Akt | ||||
| Total Akt | ||||
| p-ERK | ||||
| Total ERK | ||||
| Cleaved Caspase-3 | ||||
| GAPDH (Loading Control) |
Conclusion
This document provides a detailed set of protocols and a strategic workflow for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into its potential biological activities and mechanisms of action, thereby guiding further preclinical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Formulation of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid for In Vivo Studies
Introduction
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a compound of interest in neuropharmacology, valued for its potential as a therapeutic agent.[1] The trifluoromethyl group enhances its biological activity and metabolic stability, making it a promising candidate for drug development.[1] Structurally similar compounds and the broader class of β-amino acids often interact with neurotransmitter systems. This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies, specifically for oral administration in rodent models.
Based on its structural characteristics and the known pharmacology of similar molecules, this compound is hypothesized to act as a positive allosteric modulator (PAM) of the GABAB receptor. GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the central nervous system.[2] As a PAM, the compound would not activate the receptor directly but would enhance the effect of the endogenous ligand, GABA.[3][4] This can lead to a more controlled and physiologically relevant modulation of neuronal excitability, with a potentially better side-effect profile than direct agonists.[4] The downstream signaling of GABAB receptor activation involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels (GIRK), and inhibition of voltage-gated calcium channels (CaV).[2]
These application notes are intended for researchers, scientists, and drug development professionals to aid in the preparation of this compound for preclinical evaluation.
Physicochemical Properties and Formulation Considerations
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (Isomer) |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | C₁₀H₁₀F₃NO₂ |
| Molecular Weight | 249.19 g/mol (Calculated) | 233.19 g/mol [5] |
| CAS Number | 755749-11-2 | 793663-51-1[5] |
| Predicted XLogP3 | Not available | -0.5[5] |
| Aqueous Solubility | Must be experimentally determined. | Not available |
| Appearance | Likely a solid[1] | Solid |
Given the potential for low aqueous solubility, a tiered approach to formulation development is recommended. This involves starting with simple aqueous vehicles and progressing to more complex systems if necessary.
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
A precise understanding of the compound's solubility is crucial for selecting an appropriate formulation strategy.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
HPLC system with a suitable column and detector
-
Shaking incubator or orbital shaker
-
Centrifuge
-
pH meter
Methodology:
-
Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Incubate the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.
-
The determined concentration represents the solubility at that specific pH.
Protocol 2: Formulation for Oral Gavage
The choice of vehicle will depend on the determined aqueous solubility and the required dose.
If the compound is sufficiently soluble at the desired concentration in an aqueous vehicle at a physiologically acceptable pH, this is the simplest and preferred formulation.
Materials:
-
This compound
-
Sterile water for injection or sterile saline (0.9% NaCl)
-
pH adjustment solutions (e.g., sterile 0.1 M NaOH or HCl)
-
Sterile beakers and magnetic stirrer
Methodology:
-
Calculate the required amount of the compound and vehicle for the desired concentration and total volume.
-
Add the vehicle to a sterile beaker with a magnetic stir bar.
-
While stirring, slowly add the compound powder.
-
If necessary, adjust the pH to aid dissolution. Ensure the final pH is within a tolerable range for oral administration (typically pH 3-8).
-
Stir until the compound is completely dissolved.
-
Visually inspect for any undissolved particles.
-
Store the solution protected from light, and determine its stability if not used immediately.
For compounds with low aqueous solubility, a suspension is a common formulation for oral gavage. A suspending agent is used to ensure uniform particle distribution.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) or 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Spatula
-
Glass beaker or conical tube
-
Magnetic stirrer and stir bar
Methodology:
-
Vehicle Preparation (0.5% Methylcellulose):
-
Heat approximately one-third of the required volume of sterile water to 80-90°C.
-
Slowly add the methylcellulose powder while stirring vigorously.
-
Once dispersed, add the remaining two-thirds of the volume as cold sterile water.
-
Continue stirring until the methylcellulose is fully dissolved and the solution is clear and viscous.
-
-
Suspension Preparation:
-
Weigh the required amount of this compound.
-
If the powder is aggregated, gently triturate it in a mortar and pestle to obtain a fine, uniform powder.
-
Transfer the powder to a beaker.
-
Add a small amount of the 0.5% methylcellulose vehicle and mix with a spatula to form a smooth, uniform paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer until the final desired volume is reached.
-
For improved uniformity, homogenization can be employed.
-
-
Storage and Handling:
-
It is recommended to prepare the suspension fresh daily.
-
If stored, it should be refrigerated and brought to room temperature before use.
-
Always re-suspend thoroughly by vortexing or stirring before each administration to ensure accurate dosing.
-
Table 2: Example Formulation Vehicles for In Vivo Studies
| Formulation Type | Vehicle Composition | Suitable for | Key Considerations |
| Solution | Saline (0.9% NaCl) or PBS pH 7.4 | Compounds with high aqueous solubility | Simplest formulation, ensures dose uniformity. |
| Suspension | 0.5% (w/v) Methylcellulose in water | Compounds with low aqueous solubility | Requires thorough mixing before each dose. |
| Co-solvent System | e.g., 10% DMSO, 40% PEG400, 50% Saline | Poorly soluble, non-polar compounds | Potential for vehicle-induced toxicity; must be justified. |
Visualizations
GABAB Receptor Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound as a GABAB receptor positive allosteric modulator.
Caption: Proposed GABAB receptor signaling pathway.
Experimental Workflow for Formulation and In Vivo Administration
This diagram outlines the logical steps from receiving the compound to its administration in an animal model.
Caption: Workflow for formulation and administration.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C10H10F3NO2 | CID 2761731 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agrochemical Uses of Trifluoromethylphenyl Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the agrochemical applications of trifluoromethylphenyl propanoic acid derivatives and related compounds. The inclusion of the trifluoromethylphenyl moiety has been a pivotal advancement in the synthesis of modern agrochemicals, imparting properties such as enhanced metabolic stability, lipophilicity, and high electronegativity. These characteristics have led to the development of potent herbicides, insecticides, and fungicides. This document outlines the biological activities, modes of action, and experimental protocols for key compounds in this class.
Herbicidal Applications
Trifluoromethylphenyl derivatives are integral to weed management strategies across various crops. Their modes of action are diverse, primarily targeting essential enzyme systems in plants.
Featured Herbicidal Compounds
| Herbicide | Chemical Class | Target Weeds | Primary Crops | Efficacy Data |
| Fluazifop-P-butyl | Aryloxyphenoxy-propionate | Annual and perennial grasses | Broadleaf crops (e.g., soybeans, cotton) | - |
| Trifluralin | Dinitroaniline | Annual grasses and broadleaf weeds | Soybeans, Cotton, Sunflowers | Oral LD50 (rat): >5000 mg/kg[1] |
| Fluometuron | Phenylurea | Broadleaf weeds and annual grasses | Cotton, Sugarcane | Effective in controlling multiple herbicide-resistant waterhemp.[1] |
| Diflufenican | Pyridinecarboxamide | Broadleaf weeds | Cereals | - |
| Pyroxsulam | Triazolopyrimidine | Grass and broadleaf weeds | Wheat, Barley | Inhibits Acetolactate Synthase (ALS).[1] |
Mode of Action: Acetolactate Synthase (ALS) Inhibition
Several trifluoromethylphenyl-containing herbicides, such as pyroxsulam, function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3] Inhibition of ALS leads to a deficiency in these essential amino acids, which halts protein synthesis, thereby stopping plant growth and ultimately leading to plant death.[4]
Insecticidal Applications
The trifluoromethylphenyl group is a key structural feature in several potent insecticides that target the insect nervous system or developmental processes.
Featured Insecticidal Compounds
| Insecticide | Chemical Class | Target Pests | Mode of Action | Efficacy Data |
| Fipronil | Phenylpyrazole | Wide range of insects (e.g., ants, termites, beetles) | GABA receptor antagonist | 24h LC50 (Aedes aegypti larvae): 13.55 nM[5] |
| Chlorfluazuron | Benzoylurea | Lepidopteran larvae | Chitin biosynthesis inhibitor | - |
| N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide (1c) | Trifluoromethylphenyl amide | Mosquitoes (Aedes aegypti), Fruit flies (Drosophila melanogaster) | Not specified | 24h LD50 (Aedes aegypti adults): 19.182 nM/insect; 24h LC50 (D. melanogaster): 4.9-5.6 µg/cm²[5] |
| N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,5-dinitrobenzamide (1e) | Trifluoromethylphenyl amide | Mosquito larvae (Aedes aegypti) | Not specified | 24h LC50: 1940 nM[5] |
| 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide (6a) | Trifluoromethylphenyl amide | Mosquitoes (Aedes aegypti, Anopheles gambiae) | Repellent | Repelled Ae. aegypti at 0.013 µmol/cm²[6] |
Mode of Action: GABA Receptor Antagonism
Fipronil acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor in the central nervous system of insects.[1] GABA is the primary inhibitory neurotransmitter in insects. By blocking the GABA-gated chloride channels, fipronil prevents the influx of chloride ions, leading to hyperexcitation of the nervous system, paralysis, and eventual death of the insect.
Mode of Action: Chitin Biosynthesis Inhibition
Insect growth regulators like chlorfluazuron interfere with the synthesis of chitin, a vital component of the insect exoskeleton. By inhibiting chitin formation, these compounds disrupt the molting process, leading to larval mortality.
Fungicidal Applications
Trifluoromethylphenyl derivatives, particularly amides, have shown promising fungicidal activity against a range of plant pathogenic fungi.
Featured Fungicidal Compounds
| Compound | Chemical Class | Target Fungi | Efficacy Data |
| 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a) | Trifluoromethylphenyl amide | Colletotrichum acutatum, Phomopsis viticola | Strongest antifungal activity in its tested set. |
| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide esters | Salicylanilide ester with 4-(trifluoromethyl)benzoic acid | Various molds and yeasts | MIC ≥ 0.49 µmol/L for molds; MIC ≥ 1.95 µmol/L for yeasts. |
| Chalcone derivatives with trifluoromethyl/trifluoromethoxy groups (A3/B3) | Chalcone | Candida albicans, Aspergillus niger | Showed higher activity than standard fluconazole. |
Experimental Protocols
General Workflow for Agrochemical Screening
The development of new agrochemicals follows a structured screening process to identify active compounds and evaluate their efficacy and safety.
Protocol: Herbicidal Activity Screening (Whole-Plant Bioassay)
This protocol is adapted for testing the post-emergence herbicidal activity of trifluoromethylphenyl derivatives.
1. Plant Preparation:
-
Grow target weed species (e.g., Brassica campestris, Echinochloa crus-galli) and crop species in pots containing a suitable substrate.
-
Maintain plants in a greenhouse under controlled conditions (temperature, humidity, light).
-
Transplant seedlings at a similar growth stage to ensure uniformity.
2. Herbicide Solution Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone).
-
Create a series of dilutions to establish a dose-response curve.
-
Include a surfactant in the final spray solution to improve leaf coverage.
3. Herbicide Application:
-
Treat plants at the 2-4 leaf stage.
-
Apply the herbicide solutions using a precision bench sprayer to ensure uniform application.
-
Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide with a known mode of action).
4. Evaluation:
-
Assess plant injury visually at 7, 14, and 21 days after treatment.
-
Use a rating scale (e.g., 0% = no effect, 100% = plant death).
-
For quantitative analysis, measure plant biomass (fresh or dry weight) at the end of the experiment.
-
Calculate the GR50 (the concentration required to inhibit growth by 50%) from the dose-response data.
Protocol: Insecticidal Activity Screening (Adult Vial Test)
This protocol is suitable for assessing the contact toxicity of trifluoromethylphenyl derivatives against adult insects.
1. Preparation of Vials:
-
Dissolve the technical grade test compound in acetone to prepare a stock solution.
-
Create a range of serial dilutions from the stock solution.
-
Coat the inside of glass vials (e.g., 20 ml scintillation vials) with a specific volume (e.g., 0.5 ml) of each dilution.
-
Coat control vials with acetone only.
-
Roll the vials on a hot dog roller (heating element off) until the acetone has completely evaporated, leaving a thin film of the compound.
2. Insect Exposure:
-
Introduce a known number of adult insects (e.g., 10-20 mosquitoes or fruit flies) into each vial.
-
Cap the vials with a material that allows for air exchange but prevents escape.
-
Maintain the vials at a constant temperature and humidity.
3. Mortality Assessment:
-
Record insect mortality at specific time points (e.g., 4, 8, 12, 24 hours). An insect is considered dead if it is unable to make coordinated movement.
-
Use the mortality data to perform a probit analysis and calculate the LC50 (lethal concentration for 50% of the population) and its confidence limits.
Protocol: Fungicidal Activity Screening (96-Well Micro-dilution Broth Assay)
This protocol is used to determine the minimum inhibitory concentration (MIC) of compounds against fungal pathogens.
1. Preparation of Fungal Inoculum:
-
Grow the target fungus (e.g., Colletotrichum spp., Botrytis cinerea) on a suitable agar medium.
-
Prepare a spore suspension in a sterile liquid medium (e.g., potato dextrose broth) and adjust the concentration to a standard level (e.g., 1 x 10^5 spores/mL).
2. Preparation of Test Plates:
-
Dissolve the test compound in a solvent like DMSO to create a stock solution.
-
In a 96-well microtiter plate, perform serial dilutions of the compound in the liquid growth medium.
-
Include a positive control (commercial fungicide), a negative control (medium with solvent), and a sterility control (medium only).
3. Inoculation and Incubation:
-
Add the fungal spore suspension to each well (except the sterility control).
-
Seal the plate and incubate at an appropriate temperature (e.g., 25°C) for a specific period (e.g., 48-72 hours).
4. Evaluation:
-
Assess fungal growth inhibition visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
The EC50 (effective concentration for 50% inhibition) can be calculated from the dose-response curve.
Synthesis Protocols
Synthesis of Fluometuron
Fluometuron synthesis involves a two-step process:
-
Phosgenation: 3-Trifluoromethylaniline reacts with phosgene in the presence of a catalyst to form m-trifluoromethylphenyl isocyanate.
-
Amination: The resulting isocyanate is then reacted with dimethylamine gas to yield fluometuron.
Synthesis of Diflufenican
A two-step synthesis method for diflufenican is as follows:
-
Esterification: A halogenated nicotinic acid (e.g., 2-chloronicotinic acid) is reacted with 3-trifluoromethyl phenol to produce 3-(trifluoromethyl)phenyl 2-halogenated nicotinate.
-
Coupling: This intermediate is then reacted with 2,4-difluoroaniline, often in the presence of a copper-based catalyst, to form diflufenican.
References
- 1. pnas.org [pnas.org]
- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of aryloxyphenoxypropanoic acid derivatives in crops treated with herbicidal sprays. | Sigma-Aldrich [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Enzymatic Resolution for Enantiomerically Pure β-Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the enzymatic resolution of β-amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymatic strategies for producing enantiomerically pure β-amino acids?
A1: The most prevalent strategies are kinetic resolution (KR) and dynamic kinetic resolution (DKR). Kinetic resolution separates enantiomers based on the differential reaction rates of an enzyme towards each, but is limited to a theoretical maximum yield of 50% for a single enantiomer.[1][2] Dynamic kinetic resolution integrates an in-situ racemization of the less reactive enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product.[3][4] Enzymes commonly used include lipases, proteases, aminoacylases, and transaminases.[1][5][6]
Q2: Which enzymes are most frequently used for the resolution of β-amino acid esters?
A2: Lipases are versatile and widely used enzymes for resolving β-amino acid esters, with Candida antarctica Lipase B (CALB) being a prominent example due to its high efficiency and broad substrate scope.[7][8][9][10] Other lipases, such as those from Pseudomonas cepacia and porcine pancreas, as well as proteases like α-chymotrypsin and subtilisin, are also employed for the selective hydrolysis of β-amino acid esters.[6][11][12]
Q3: How can I surpass the 50% theoretical yield limit of a standard kinetic resolution?
A3: To exceed the 50% yield barrier, a Dynamic Kinetic Resolution (DKR) process is necessary.[4] This involves coupling the enzymatic resolution with an effective method for in-situ racemization of the slower-reacting enantiomer.[3][4] This ensures the substrate for the desired enantiomer is continuously replenished, making a theoretical yield of 100% possible.[4]
Q4: What is the role of the solvent in optimizing enzymatic resolution?
A4: The choice of solvent is critical as it can significantly impact enzyme activity, stability, and enantioselectivity.[13] Polar organic solvents can sometimes strip essential water from the enzyme's surface, leading to inactivation, while nonpolar organic solvents can induce excessive rigidity, also reducing activity.[13][14] For lipases like CALB, solvents such as tert-butyl methyl ether (t-BuOMe) and toluene have been shown to be effective.[9][15] The solvent can also influence substrate solubility and may interact with the enzyme to stabilize its active conformation.[13][16]
Troubleshooting Guides
Problem 1: Low Enantioselectivity (Low ee%)
Possible Causes & Solutions
-
Suboptimal Enzyme Choice: The selected enzyme may not have inherent high selectivity for the specific β-amino acid substrate.
-
Solution: Screen a panel of different enzymes (e.g., various lipases, proteases, or transaminases) to identify one with higher enantioselectivity for your substrate.[17]
-
-
Incorrect Reaction Temperature: Temperature affects the flexibility of the enzyme's active site, which in turn influences enantioselectivity.
-
Solution: Perform temperature optimization studies. For some reactions, lowering the temperature can increase enantioselectivity by reducing the flexibility of the enzyme, though this may also decrease the reaction rate.
-
-
Inappropriate Solvent: The solvent can alter the enzyme's conformation and its interaction with the substrate.
-
Solution: Screen a range of organic solvents with varying polarities. Hydrophobic solvents often maintain higher enzyme activity and selectivity. For instance, replacing a polar solvent with a nonpolar one like hexane or toluene might improve results.[13]
-
-
Substrate Structure: The steric and electronic properties of the acyl group (for ester hydrolysis) or the protecting group on the amine can influence how the substrate fits into the enzyme's active site.
-
Solution: Modify the substrate. For N-acylated β-amino acids, experiment with different acyl groups (e.g., acetyl, chloroacetyl). For β-amino esters, vary the alcohol moiety (e.g., methyl, ethyl, trifluoroethyl ester).[11]
-
Problem 2: Low Reaction Rate or Incomplete Conversion
Possible Causes & Solutions
-
Enzyme Inhibition: The substrate or product may be inhibiting the enzyme at high concentrations.
-
Solution 1 (Substrate Inhibition): Implement a fed-batch approach where the substrate is added gradually to maintain a low, optimal concentration.[4]
-
Solution 2 (Product Inhibition): If the product is an inhibitor (e.g., feedback inhibition), consider in-situ product removal (ISPR) techniques, such as using a biphasic system or selective adsorption.[18]
-
-
Poor Enzyme Stability: The enzyme may be denaturing under the reaction conditions (temperature, pH, solvent).
-
Solution 1: Optimize the reaction pH and temperature. Use a buffer to maintain a stable pH.
-
Solution 2: Immobilize the enzyme on a solid support. Immobilization often enhances stability against temperature and organic solvents.[17]
-
-
Mass Transfer Limitations: In heterogeneous systems (e.g., with an immobilized enzyme or poorly soluble substrate), the reaction rate can be limited by the diffusion of the substrate to the enzyme's active site.
-
Solution: Increase agitation speed to improve mixing. Reduce the particle size of the immobilized enzyme support to increase surface area.
-
-
Insufficient Water Content (in non-aqueous media): Lipases require a small amount of water to maintain their catalytic activity.
-
Solution: Control the water activity (a_w) of the system. This can be done by adding a specific amount of water or by using salt hydrates to buffer the water activity in the organic solvent.
-
Problem 3: Difficulty in Product Separation and Purification
Possible Causes & Solutions
-
Emulsion Formation: The enzyme, acting as a surfactant, can cause emulsions during workup, especially in biphasic systems.
-
Solution: Add a small amount of a salt like NaCl to help break the emulsion.[2] Centrifugation can also be effective.
-
-
Similar Properties of Product and Unreacted Substrate: The resolved amino acid (or ester) and the remaining substrate may have similar polarities, making chromatographic separation challenging.
-
Solution 1: Derivatize one of the components to alter its polarity before chromatography. For example, protect the free amine or carboxyl group.
-
Solution 2: Utilize an extraction-based separation. Adjust the pH of the aqueous solution to selectively protonate or deprotonate the amino acid and the amino ester, allowing for separation between aqueous and organic phases. The amino acid is soluble in the aqueous phase, while the unreacted ester remains in the organic phase.
-
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on the Enzymatic Resolution of β-Amino Esters using CALB.
| Substrate | Solvent | Temperature (°C) | Time (days) | Enantiomeric Excess (ee%) of Unreacted Ester | Reference |
|---|---|---|---|---|---|
| (1S,2S,5S*)-(±)-6 | t-BuOMe | 60 | 10 | 54% | [15] |
| (1S,2S,5R*)-(±)-10 | t-BuOMe | 60 | 7 | 90% | [15] |
| (1R,2S,5S*)-(±)-4 | t-BuOMe | 60 | 4 | 74% |[15] |
Table 2: Performance of Different Lipases in the Kinetic Resolution of Racemic Amines.
| Enzyme Source | Substrate | Acyl Donor | Solvent | ee% of Product | Enantioselectivity (E) | Reference |
|---|---|---|---|---|---|---|
| Aspergillus niger | (RS)-phenylethylamine | Ethyl acetate | n-Heptane | >99% | >200 | [19] |
| Candida antarctica Lipase B (CALB) | Racemic Phenyl(pyridin-4-yl) methyl acetate | - (Hydrolysis) | - | 91% (S-enantiomer) | - |[7] |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Hydrolysis of a Racemic β-Amino Ester
-
Substrate Preparation: Dissolve the racemic β-amino ester (e.g., 1.0 mmol) in a suitable organic solvent (e.g., 20 mL of tert-butyl methyl ether, t-BuOMe).
-
Reaction Setup: Add the immobilized lipase (e.g., 1 g of Candida antarctica lipase B, CALB) to the solution.[15]
-
Initiation: Add a controlled amount of water (e.g., 0.5 equivalents, 0.5 mmol) to act as the nucleophile.[15]
-
Incubation: Seal the reaction vessel and place it in an incubator shaker set to the desired temperature (e.g., 60 °C).[15]
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots, filtering out the enzyme, and analyzing the samples by chiral HPLC to determine the conversion and enantiomeric excess (ee%) of the remaining substrate and the formed product.
-
Workup: Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separation:
-
Wash the filtered enzyme with the organic solvent and combine the filtrates. This organic phase contains the unreacted β-amino ester.
-
Wash the filtered enzyme with distilled water or a slightly acidic solution to recover the produced β-amino acid.[15]
-
Alternatively, evaporate the organic solvent and perform an acid-base extraction to separate the unreacted ester from the amino acid product.
-
-
Purification: Purify the unreacted ester and the amino acid product using column chromatography or recrystallization.
-
Analysis: Confirm the purity and determine the final ee% of both enantiomers using chiral HPLC and compare their specific rotations.
Visualizations
Caption: General workflow for the kinetic resolution of a racemic β-amino acid derivative.
Caption: Decision tree for troubleshooting common issues in enzymatic resolution.
References
- 1. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Rational design of enzyme activity and enantioselectivity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Ultrasonic and Viscometric Studies of Some Amino Acids in the Aqueous Solution of Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 17. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Aspergillus spp. As an Expression System for Industrial Biocatalysis and Kinetic Resolution | MDPI [mdpi.com]
Troubleshooting solubility issues of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid in aqueous and organic solvents.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Why is my compound not dissolving in water?
The limited solubility of this compound in neutral water is expected due to the presence of the hydrophobic trifluoromethylphenyl group. At its isoelectric point (the pH at which the net charge is zero), the solubility of amino acids is at its minimum.[3] To enhance aqueous solubility, adjusting the pH is a critical first step.
Q3: In which organic solvents is this compound likely to be soluble?
Based on its structure, the compound is expected to have better solubility in polar organic solvents. The trifluoromethyl group can increase solubility in some organic media.[1] Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (methanol, ethanol) are good starting points for solubilization.[4]
Troubleshooting Guide
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
The compound forms a suspension or settles at the bottom of the vial.
-
Cloudiness or precipitation is observed upon addition to the buffer.
Possible Causes & Solutions:
-
pH is near the isoelectric point: The solubility of amino acids is minimal at their isoelectric point.[3]
-
Solution: Adjust the pH of the aqueous buffer. For this amino acid, adding a small amount of a suitable acid (e.g., HCl) to lower the pH below the pKa of the carboxylic acid group, or a base (e.g., NaOH) to raise the pH above the pKa of the amino group, will increase its ionization and, consequently, its solubility.[3]
-
-
Insufficient mixing or time: The dissolution process may be slow.
-
Solution: Gently heat the solution and use sonication or vortexing to aid dissolution. Allow sufficient time for the compound to dissolve, potentially several hours with agitation.
-
-
Concentration is too high: The desired concentration may exceed the compound's intrinsic solubility in the chosen buffer.
-
Solution: Attempt to prepare a more dilute solution. If a higher concentration is necessary, consider the use of co-solvents or other formulation strategies.
-
Issue 2: Precipitation When Diluting from an Organic Stock Solution into an Aqueous Buffer
Symptoms:
-
A clear solution in an organic solvent (e.g., DMSO) becomes cloudy or forms a precipitate when diluted with an aqueous buffer.
Possible Causes & Solutions:
-
"Salting out" effect: The addition of the aqueous buffer changes the solvent environment, causing the compound to precipitate.
-
Solution 1 (Co-solvents): Include a co-solvent in the final aqueous solution. For example, if the stock is in DMSO, ensure the final solution contains a small percentage of DMSO (e.g., 1-5%) to maintain solubility. Be mindful of the tolerance of your experimental system to the organic solvent.
-
Solution 2 (pH Adjustment): Ensure the receiving aqueous buffer is at an optimal pH to ionize the compound and maximize its solubility.
-
Solution 3 (Use of Solubilizers): Incorporate solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in the aqueous buffer. These can form complexes with the compound, enhancing its aqueous solubility.
-
Issue 3: Inconsistent Solubility Results
Symptoms:
-
Batch-to-batch variability in observed solubility.
-
Results are not reproducible.
Possible Causes & Solutions:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.
-
Solution: Characterize the solid form of the compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency between batches.
-
-
Impurities: The presence of impurities can affect solubility.
-
Solution: Verify the purity of the compound using methods such as HPLC or NMR.
-
-
Hydration state: The compound may form different hydrates, which can impact solubility.
-
Solution: Control the humidity during storage and handling. Analyze the material for its water content.
-
Qualitative Solubility Data
As specific quantitative solubility data for this compound is not widely published, the following table provides an estimated qualitative solubility profile based on its chemical structure and general principles of solubility for similar compounds. Experimental verification is highly recommended.
| Solvent System | Expected Qualitative Solubility | Rationale |
| Aqueous Solutions | ||
| Water (neutral pH) | Poor / Insoluble | The hydrophobic trifluoromethylphenyl group limits solubility in neutral water. |
| Acidic Aqueous Buffer (pH < 2) | Soluble | The amino group is protonated, forming a more soluble salt.[3] |
| Basic Aqueous Buffer (pH > 10) | Soluble | The carboxylic acid group is deprotonated, forming a more soluble salt.[3] |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of dissolving a wide range of compounds.[4] |
| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent suitable for creating stock solutions.[4] |
| Methanol / Ethanol | Moderately Soluble | Polar protic solvents that can engage in hydrogen bonding. Solubility may be limited compared to DMSO or DMF. |
| Acetonitrile | Sparingly Soluble | A polar aprotic solvent, but generally less effective for highly polar or ionic compounds. |
| Dichloromethane (DCM) / Chloroform | Poor / Insoluble | Nonpolar organic solvents are unlikely to effectively solvate the polar amino acid portion of the molecule. |
| Hexanes / Heptane | Insoluble | Highly nonpolar solvents. |
Experimental Protocols
Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method to determine the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, DMSO, ethanol)
-
Scintillation vials or other suitable containers with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the test solvent. The solid should be in excess to ensure a saturated solution at equilibrium.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved solid, either centrifuge the sample and collect the supernatant or filter the solution using a syringe filter.
-
Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method (e.g., HPLC with a standard curve).
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Visual Troubleshooting Workflows
Caption: Workflow for addressing aqueous solubility issues.
Caption: Workflow for addressing precipitation upon dilution.
References
Strategies to prevent racemization during the synthesis and handling of chiral β-amino acids.
Welcome to the technical support center for the synthesis and handling of chiral β-amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization, ensuring the stereochemical integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of chiral β-amino acids?
A1: Racemization is the process where an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] In the context of drug development and peptide synthesis, maintaining the specific chirality of β-amino acids is crucial as different enantiomers can have vastly different biological activities, and the presence of the undesired enantiomer can lead to reduced efficacy or even adverse effects.[2]
Q2: What are the primary mechanisms that cause racemization in β-amino acids?
A2: The primary mechanism of racemization for amino acids involves the removal of the acidic proton at the α-carbon (the carbon adjacent to the carboxyl group), which leads to the formation of a planar, achiral enolate intermediate.[1][2] Reprotonation of this intermediate can occur from either face, resulting in a mixture of both enantiomers. This process is often catalyzed by the presence of bases.[1] Another significant pathway, particularly during peptide coupling, is the formation of a 5(4H)-oxazolone (azlactone) intermediate. The proton at the chiral center of this intermediate is highly acidic and easily abstracted by a base, leading to racemization.[2]
Q3: Which stages of synthesis and handling are most prone to racemization?
A3: Racemization can occur at several stages:
-
During the main reaction: Harsh reaction conditions, such as high temperatures or the use of strong bases or acids, can promote racemization.[3]
-
During peptide coupling: The activation of the carboxylic acid group makes the α-proton more acidic and susceptible to abstraction, especially when using certain coupling reagents and bases.[4]
-
During work-up: Aqueous work-ups involving strong acids or bases can lead to the racemization of the final product.[3]
-
During purification: Chromatographic purification on acidic supports like silica gel can sometimes cause racemization of sensitive compounds.[3]
-
During storage: Improper storage conditions, such as elevated temperatures or non-neutral pH, can lead to gradual racemization over time.
Troubleshooting Guides
Issue 1: Significant levels of the undesired enantiomer are detected in my final β-amino acid product.
This is a common issue that can often be resolved by carefully evaluating and optimizing your reaction and handling procedures.
Diagram: Troubleshooting High Racemization Levels
Caption: A logical workflow for troubleshooting high racemization levels.
-
Possible Cause 1: Inappropriate Coupling Reagent.
-
Solution: The choice of coupling reagent is a critical factor in controlling racemization.[5] Uronium/aminium-based reagents like HATU, HCTU, or COMU, and carbodiimides like DIC in combination with additives such as OxymaPure or HOAt are known to be effective in suppressing racemization.[5][6] Avoid using reagents that are known to cause higher levels of racemization, especially for sensitive amino acids.
-
-
Possible Cause 2: Strong or Sterically Unhindered Base.
-
Solution: The strength and steric hindrance of the base used play a significant role.[7] Stronger, less hindered bases like diisopropylethylamine (DIEA) can increase the rate of proton abstraction and lead to higher racemization.[4] Consider switching to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.
-
-
Possible Cause 3: Harsh Reaction Conditions.
-
Solution: High temperatures provide the energy to overcome the activation barrier for racemization.[3] Whenever possible, perform your reactions at lower temperatures (e.g., 0 °C). Also, monitor the reaction progress closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote racemization.[3]
-
-
Possible Cause 4: Inadequate Protecting Groups.
-
Solution: The type of protecting group on the nitrogen atom can influence the rate of racemization. Urethane-type protecting groups, such as Cbz (benzyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), are known to reduce the potential for racemization compared to acyl-type protecting groups.[3]
-
Issue 2: Loss of enantiomeric purity during storage or handling.
-
Possible Cause 1: Non-neutral pH.
-
Solution: Both acidic and basic conditions can catalyze racemization.[8] Store your chiral β-amino acids and their derivatives in a neutral, buffered environment whenever possible. Avoid prolonged exposure to strongly acidic or basic solutions during work-up and purification.
-
-
Possible Cause 2: Elevated Temperature.
-
Solution: Racemization is a time and temperature-dependent process. For long-term storage, keep your chiral compounds at low temperatures (e.g., -20 °C or -80 °C) to minimize the rate of racemization.
-
Data on Racemization in Peptide Coupling
The selection of coupling reagents and additives is one of the most critical factors in controlling racemization. The following table summarizes quantitative data on the performance of various coupling systems in peptide synthesis, which can serve as a guide for reactions involving β-amino acids.
Table 1: Comparison of Racemization Levels with Different Coupling Reagents
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference |
| HBTU | 1.5 - 5.0% | [6] |
| HATU | 0.5 - 2.0% | [6] |
| HCTU | 1.0 - 4.0% | [6] |
| PyBOP | 1.0 - 3.5% | [6] |
| COMU | < 1.0% | [6] |
| DIC/HOBt | 0.5 - 2.5% | [6] |
| DIC/Oxyma | 1.8% (for Fmoc-His(Trt)-OH) | [5] |
Note: The extent of racemization is highly dependent on the specific amino acid, protecting groups, base, and solvent used.[5] HATU generally shows lower racemization than HBTU, and COMU is noted for its very low racemization levels.[6]
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Synthesis of a β-Amino Acid Derivative via Asymmetric Hydrogenation
This protocol is a generalized representation based on the enantioselective synthesis of β-amino acid derivatives.
-
Preparation of the Substrate: Synthesize the N-acyl-β-(amino)acrylate substrate according to established literature procedures.
-
Preparation of the Catalyst: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral bisphosphine ligand (e.g., a derivative of BINAP) in a degassed solvent such as methanol or dichloromethane. Stir the solution for 30 minutes to form the active catalyst.
-
Asymmetric Hydrogenation:
-
Place the N-acyl-β-(amino)acrylate substrate in a high-pressure reactor.
-
Add the catalyst solution to the reactor under an inert atmosphere.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a specified temperature (e.g., room temperature) for the required time (e.g., 12-24 hours).
-
-
Work-up and Purification:
-
Carefully release the hydrogen pressure and purge the reactor with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched β-amino acid derivative.
-
-
Determination of Enantiomeric Excess:
-
Analyze the purified product using chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (% ee).
-
Diagram: Workflow for Enantioselective Synthesis and Analysis
Caption: A generalized workflow for the enantioselective synthesis of β-amino acids.
Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC after Derivatization with Marfey's Reagent (FDAA)
This protocol is a standard method for determining the enantiomeric purity of amino acids.
-
Derivatization:
-
Dissolve the β-amino acid sample (approximately 50 nmol) in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) in acetone.
-
Incubate the mixture at 40 °C for 1 hour in the dark.
-
Cool the reaction to room temperature and neutralize with 100 µL of 2 M HCl.
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
-
Data Analysis:
-
The two diastereomeric derivatives will have different retention times.
-
Integrate the peak areas for the L-D and L-L diastereomers.
-
Calculate the percentage of the undesired enantiomer and the enantiomeric excess (% ee).
-
Signaling Pathways and Logical Relationships
Diagram: Racemization Mechanisms during Peptide Coupling
Caption: The two primary pathways for racemization during peptide coupling.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enantioselective Synthesis of Beta-Amino Acids - Google Books [books.google.com]
- 8. benchchem.com [benchchem.com]
Identifying and minimizing side products in the synthesis of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
Common strategies for synthesizing β-amino acids like the target molecule include the Rodionov reaction, Mannich-type reactions, and the conjugate addition of amines to Michael acceptors. Asymmetric synthesis is crucial to obtain the desired (S)-enantiomer and can be achieved through the use of chiral auxiliaries, catalysts, or enzymatic resolutions. One potential route involves the condensation of 2-(trifluoromethyl)benzaldehyde, malonic acid, and a chiral amine or ammonia equivalent.
Q2: What is the role of the trifluoromethyl group, and how does it affect the synthesis?
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can significantly influence the reactivity of the starting materials and intermediates.[1] In the case of 2-(trifluoromethyl)benzaldehyde, the -CF3 group increases the electrophilicity of the aldehyde carbon, which can be beneficial for the initial condensation step. However, its steric bulk and electronic effects can also influence the stereoselectivity of the reaction and potentially lead to the formation of side products.
Q3: My reaction yield is low. What are the potential causes and solutions?
Low yields can stem from several factors. Incomplete reaction is a common issue. Ensure all reagents are pure and dry, as moisture can interfere with many of the catalysts and reagents used. The reaction temperature and time are also critical parameters that may need optimization. Another cause could be the formation of side products that consume the starting materials. Refer to the troubleshooting section below for specific side products and how to minimize them.
Q4: I am observing a mixture of enantiomers in my final product. How can I improve the enantioselectivity?
Achieving high enantioselectivity is a key challenge in this synthesis. If you are using a chiral catalyst, ensure it is of high purity and that the catalyst loading is optimized. The choice of solvent and reaction temperature can also have a significant impact on the stereochemical outcome. If you are employing a chiral auxiliary, incomplete diastereoselection during the reaction or racemization during the removal of the auxiliary could be the issue. For enzymatic resolutions, ensure the enzyme activity is optimal and the reaction conditions (pH, temperature, solvent) are suitable for the specific enzyme.
Q5: What are the recommended methods for purifying the final product?
Purification of the final product often involves a combination of techniques. Initial workup typically includes extraction to remove major impurities. Crystallization is a powerful method for purifying the solid product and can sometimes be used for chiral resolution. For separating diastereomers or enantiomers that are difficult to resolve by crystallization, chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is often employed. Ion-exchange chromatography can also be effective for purifying amino acids.
Troubleshooting Guide: Identifying and Minimizing Side Products
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side products.
| Observed Issue | Potential Side Product(s) | Plausible Cause | Recommended Action(s) |
| Presence of an additional aromatic signal in NMR, unexpected mass in MS | Dimerization or oligomerization products of the starting aldehyde or intermediates. | High concentrations of reagents, prolonged reaction times, or high temperatures can promote self-condensation reactions. | - Reduce the concentration of the starting materials.- Optimize the reaction time and temperature to favor the desired product formation.- Add reagents sequentially or use a slow-addition funnel to maintain a low concentration of reactive intermediates. |
| Formation of the corresponding (R)-enantiomer | (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | Inefficient chiral catalyst or auxiliary, racemization during the reaction or workup. | - Ensure the chiral catalyst or auxiliary is of high enantiomeric purity.- Optimize reaction conditions (solvent, temperature) to enhance stereoselectivity.- Use milder conditions for the removal of protecting groups or chiral auxiliaries to prevent racemization. |
| Presence of a product with a different substitution pattern on the aromatic ring | Isomeric side products. | Side reactions of the trifluoromethyl group or reactions at other positions on the phenyl ring under harsh conditions. | - Employ milder reaction conditions.- Use protecting groups if necessary to block reactive sites on the aromatic ring. |
| Incomplete reaction, presence of starting materials | Unreacted 2-(trifluoromethyl)benzaldehyde and malonic acid derivatives. | Insufficient reaction time, low temperature, or catalyst deactivation. | - Increase the reaction time or temperature cautiously.- Ensure the catalyst is active and used in the correct amount.- Check for impurities in the starting materials that may inhibit the reaction. |
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not provided in the search results, a general procedure based on the Rodionov reaction is outlined below. This should be adapted and optimized for the specific substrate.
General Protocol for Rodionov-type Synthesis of a β-Amino Acid:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde (e.g., 2-(trifluoromethyl)benzaldehyde) and malonic acid in a suitable solvent such as ethanol or pyridine.
-
Addition of Amine Source: Add a source of ammonia, such as ammonium acetate, to the mixture. If a chiral amine is used as an auxiliary, it would be added at this stage.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the solvent and reagents used but typically involves acidification to precipitate the amino acid, followed by filtration. Further purification may involve recrystallization or chromatography.
-
Chiral Resolution (if necessary): If a racemic mixture is obtained, a chiral resolution step will be required. This can be achieved by forming diastereomeric salts with a chiral resolving agent followed by fractional crystallization, or by enzymatic resolution.
Visualizing the Workflow and Troubleshooting
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification and Isolation of Fluorinated Organic Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the unique challenges encountered during the purification and isolation of fluorinated organic compounds.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Chromatography (HPLC & Flash)
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing) | - Secondary Interactions: Strong interactions between the polar fluorinated analyte and residual silanols on the silica-based stationary phase.[1] - Mobile Phase pH: The pH of the mobile phase may be too close to the pKa of the analyte, causing it to exist in multiple ionic forms.[1] - Column Overload: Injecting too much sample.[1] | - Use a Deactivated/End-capped Column: To minimize silanol interactions.[1] - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For basic compounds, a lower pH often improves peak shape.[1] - Mobile Phase Additives: For reversed-phase chromatography, consider adding modifiers like trifluoroacetic acid (TFA) or trifluoroethanol (TFE). For basic compounds, a small amount of a basic modifier like ammonium hydroxide can be beneficial.[1] - Reduce Sample Load: Decrease the concentration or volume of the injected sample.[1] |
| Poor Peak Shape (Fronting) | - Column Overload: Exceeding the column's sample capacity. - Poor Sample Solubility: The sample is not fully dissolved in the mobile phase. | - Reduce Sample Load: Decrease the sample concentration or injection volume. - Improve Solubility: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Co-elution with Impurities | - Insufficient Resolution: The chosen chromatographic conditions do not adequately separate the target compound from impurities. - Similar Polarity of Impurities: Impurities may have very similar physicochemical properties to the target compound. | - Optimize Selectivity: - Change Stationary Phase: Switch from a standard C18 column to a phenyl-hexyl or a specialized fluorinated phase.[2] - Change Mobile Phase Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. - Utilize Mobile Phase Additives: Ion-pairing reagents or modifiers like TFE can enhance separation.[2] - Employ an Orthogonal Technique: If co-elution persists, consider a different purification method like Supercritical Fluid Chromatography (SFC). |
| Low or No Recovery | - Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.[1] - Compound Instability: The compound may be degrading on the column.[1] - Inappropriate Solvent System: The mobile phase may be too weak to elute the compound.[1] | - Switch Stationary Phase: Consider Hydrophilic Interaction Chromatography (HILIC) for very polar compounds or alternatives like alumina or Florisil for flash chromatography.[1] - Assess Compound Stability: Test the stability of your compound under the analytical conditions separately.[1] - Increase Elution Strength: Use a stronger mobile phase to elute the compound. |
| Issues with Volatile Fluorinated Compounds | - Sample Loss: Low boiling points and high vapor pressures can lead to significant sample loss during purification and solvent removal.[1] | - Use Low Temperatures: Perform solvent removal at reduced temperatures. - Efficient Condensing: Employ a high-performance condenser and a cold trap (e.g., dry ice/acetone). - Controlled Vacuum: Avoid high vacuum; consider a Kugelrohr apparatus or atmospheric pressure distillation for highly volatile compounds. |
Recrystallization
| Problem | Possible Causes | Solutions |
| Oiling Out (Formation of a liquid phase instead of crystals) | - High concentration of impurities. - Cooling the solution too quickly. - Solvent is too nonpolar for the compound. | - Purify by another method first (e.g., flash chromatography) to remove impurities. - Allow the solution to cool more slowly. Try insulating the flask. - Add a small amount of a more polar co-solvent. |
| No Crystal Formation | - Too much solvent was used. - The compound is very soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to increase the concentration and allow it to cool again. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then gently heat until it clarifies and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| Poor Recovery | - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the crystals with a minimal amount of ice-cold solvent. |
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds often difficult to purify?
A1: The unique physicochemical properties imparted by fluorine atoms present several challenges. The high electronegativity of fluorine can create strong dipole moments and lead to distinct intermolecular interactions, such as hydrogen bonds and halogen bonds, which influence solubility and crystal packing.[3] This can result in difficulties achieving crystalline form or lead to the formation of oils.[3] In chromatography, the altered polarity can cause co-elution with impurities and interactions with the stationary phase, leading to poor peak shapes.
Q2: What is a good starting point for developing an HPLC purification method for a novel fluorinated compound?
A2: A good starting point is to assess the compound's polarity and solubility.[1] For moderately polar compounds soluble in organic solvents, reversed-phase HPLC with a C18 column and a water/acetonitrile gradient (with 0.1% TFA or formic acid) is a versatile first choice. For highly polar, water-soluble compounds, Hydrophilic Interaction Chromatography (HILIC) is often more suitable.[1]
Q3: When should I consider using a fluorinated stationary phase in HPLC?
A3: Fluorinated stationary phases can offer alternative selectivity compared to traditional C8 or C18 columns, especially for separating fluorinated compounds from their non-fluorinated analogs or for resolving complex mixtures of halogenated compounds.[2] They can be particularly useful when you observe co-elution on standard reversed-phase columns.
Q4: My fluorinated compound is very volatile. What purification techniques are most suitable?
A4: For volatile fluorinated compounds, techniques that minimize sample loss are crucial. Fractional distillation is ideal for separating compounds with different boiling points. Preparative Gas Chromatography (Prep-GC) offers high resolution for volatile mixtures. Flash chromatography can also be adapted by using specific techniques to minimize evaporation, such as maintaining a cool column.
Q5: How can I effectively remove residual fluorinated impurities from my final product?
A5: The method for removing residual fluorinated impurities depends on their nature. If the impurities are volatile, they can sometimes be removed under high vacuum. For non-volatile impurities, re-purification using an orthogonal technique is often effective. For example, if the initial purification was done using reversed-phase HPLC, trying HILIC or SFC could provide the necessary selectivity to remove stubborn impurities.
Data Presentation
Table 1: Impact of Fluorination on the Boiling Point of Alkanes
This table illustrates how the boiling point of alkanes changes with increasing fluorination. Perfluorocarbons have notably lower boiling points than their hydrocarbon counterparts with the same number of carbon atoms, a consequence of weaker intermolecular forces.
| Alkane | Boiling Point (°C) | Perfluoroalkane | Boiling Point (°C) |
| Methane (CH₄) | -161.5 | Tetrafluoromethane (CF₄) | -128 |
| Ethane (C₂H₆) | -88.6 | Hexafluoroethane (C₂F₆) | -78.2 |
| Propane (C₃H₈) | -42.1 | Octafluoropropane (C₃F₈) | -36.7 |
| Butane (C₄H₁₀) | -0.5 | Decafluorobutane (C₄F₁₀) | -2.2 |
| Pentane (C₅H₁₂) | 36.1 | Dodecafluoropentane (C₅F₁₂) | 29.3 |
| Hexane (C₆H₁₄) | 68.7 | Tetradecafluorohexane (C₆F₁₄) | 56.7 |
| Heptane (C₇H₁₆) | 98.4 | Hexadecafluoroheptane (C₇F₁₆) | 82.5 |
| Octane (C₈H₁₈) | 125.7 | Octadecafluorooctane (C₈F₁₈) | 104 |
Table 2: Influence of Fluorine Substitution on the pKa of Heterocyclic Amines
Fluorination significantly impacts the basicity (pKa) of nearby nitrogen atoms in heterocyclic compounds due to the strong electron-withdrawing nature of fluorine. This effect is crucial to consider for purification methods that rely on the ionization state of the molecule.
| Parent Heterocycle | pKa | Fluorinated Analog | Position of Fluorine | pKa of Fluorinated Analog | ΔpKa |
| Piperidine | 11.12 | 3-Fluoropiperidine | 3 | 9.92 | -1.20 |
| Piperidine | 11.12 | 4-Fluoropiperidine | 4 | 10.32 | -0.80 |
| Pyrrolidine | 11.27 | 3-Fluoropyrrolidine | 3 | 9.87 | -1.40 |
| Morpholine | 8.33 | 2-(Trifluoromethyl)morpholine | 2 | 5.83 | -2.50 |
| Imidazole | 6.95 | 4-Fluoroimidazole | 4 | 4.85 | -2.10 |
Experimental Protocols
Protocol 1: General Method for Reversed-Phase HPLC Purification
This protocol provides a starting point for the purification of a moderately polar fluorinated compound.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10-50 µL.
-
Sample Preparation: Dissolve the sample in a small amount of a suitable solvent (e.g., methanol, acetonitrile, or DMSO) and filter through a 0.45 µm syringe filter before injection.
Protocol 2: Systematic Solvent Screening for Recrystallization
This protocol outlines a systematic approach to finding a suitable solvent for the recrystallization of a polar fluorinated compound.
-
Initial Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).
-
Small-Scale Solubility Test:
-
Place approximately 10-20 mg of the crude compound into several small test tubes.
-
To each tube, add a few drops of a different solvent at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if it dissolves.
-
An ideal single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
-
Cooling and Crystal Formation:
-
Allow the test tubes with dissolved compound to cool slowly to room temperature, and then in an ice bath.
-
Observe for the formation of crystals.
-
-
Two-Solvent System (if no single solvent is ideal):
-
Find a "soluble solvent" in which the compound is very soluble, and an "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.
-
Dissolve the compound in a minimum amount of the hot soluble solvent.
-
Add the anti-solvent dropwise at the elevated temperature until the solution becomes persistently cloudy.
-
Add a few drops of the soluble solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
-
Scale-Up: Once a suitable solvent or solvent system is identified, perform the recrystallization on a larger scale.
Mandatory Visualization
Diagram 1: General Workflow for Purification of Fluorinated Compounds
Caption: A general workflow for the purification of fluorinated organic compounds.
Diagram 2: Troubleshooting HPLC Peak Tailing
Caption: A troubleshooting guide for addressing peak tailing in HPLC analysis.
Diagram 3: Decision Tree for Purification Technique Selection
Caption: A decision tree to aid in selecting an appropriate purification technique.
References
Technical Support Center: Scaling Up the Production of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid for Preclinical Studies
Welcome to the technical support center for the synthesis and scale-up of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the production of this key chiral intermediate for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most promising methods for the stereoselective synthesis of this compound on a larger scale?
A1: For scaling up the production of this compound, three primary methods show significant promise:
-
Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, typically a lipase, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the desired (S)-enantiomer. It is known for high enantioselectivity and mild reaction conditions.
-
Asymmetric Hydrogenation: This approach involves the hydrogenation of a prochiral enamine precursor using a chiral rhodium catalyst. It is a highly efficient method for establishing the desired stereocenter with high enantiomeric excess (ee).
-
Chiral Auxiliary-Mediated Synthesis: This classical method involves attaching a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction. The auxiliary is then cleaved to yield the desired enantiomerically pure product.
Q2: What are the critical parameters to control during the scale-up of the enzymatic resolution process?
A2: When scaling up the enzymatic kinetic resolution, it is crucial to control the following parameters:
-
pH: Enzyme activity is highly dependent on the pH of the reaction medium.
-
Temperature: Temperature affects both enzyme activity and stability.
-
Solvent: The choice of solvent can significantly impact enzyme performance and substrate/product solubility.
-
Agitation: Proper mixing is essential to ensure adequate mass transfer, but excessive shear can denature the enzyme.
-
Enzyme loading and immobilization: Optimizing the amount of enzyme and using an immobilized form can improve stability, reusability, and ease of separation.[1]
Q3: What challenges can be expected when scaling up the asymmetric hydrogenation route?
A3: Scaling up asymmetric hydrogenation can present several challenges:
-
Catalyst sensitivity: Chiral rhodium catalysts can be sensitive to air and moisture, requiring inert reaction conditions.
-
Hydrogen gas handling: The use of high-pressure hydrogen gas on a large scale requires specialized equipment and safety protocols.
-
Heat transfer: Hydrogenation reactions are often exothermic, and efficient heat removal is critical to maintain optimal temperature and prevent side reactions.
-
Catalyst cost and recovery: Rhodium catalysts can be expensive, making their efficient recovery and recycling crucial for cost-effective production.
Q4: How does the trifluoromethyl group on the phenyl ring affect the synthesis?
A4: The electron-withdrawing nature and steric bulk of the trifluoromethyl group can influence the reaction in several ways:
-
It can affect the reactivity of the starting materials.
-
It may influence the stereoselectivity of the chiral catalyst or enzyme.
-
It can impact the solubility and crystallization behavior of intermediates and the final product.
Troubleshooting Guides
Method 1: Enzymatic Kinetic Resolution of Racemic 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid Ester
This guide addresses common issues encountered during the lipase-catalyzed resolution of the racemic ester.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | - Inactive or denatured enzyme- Suboptimal pH or temperature- Poor substrate solubility- Insufficient water for hydrolysis | - Use a fresh batch of enzyme or test enzyme activity.- Optimize pH and temperature for the specific lipase used.- Screen different co-solvents to improve solubility.- Ensure stoichiometric amount of water is present for hydrolysis. |
| Low Enantioselectivity (ee) | - Incorrect enzyme selection- Suboptimal reaction conditions- Racemization of product or substrate | - Screen a panel of different lipases.- Optimize temperature, solvent, and acylating agent (for acylation).- Analyze samples over time to check for racemization. Consider a different work-up procedure. |
| Difficult Product Separation | - Emulsion formation during work-up- Similar polarities of starting material and product | - Use a different solvent system for extraction.- Employ centrifugation to break emulsions.- Optimize crystallization conditions for selective precipitation of the desired product. |
| Enzyme Deactivation on Scale-up | - High shear stress from mechanical agitation- Localized temperature or pH changes | - Use an overhead stirrer with a design that minimizes shear.- Improve heat transfer with a jacketed reactor.- Ensure efficient mixing for uniform pH distribution. Consider using an immobilized enzyme for enhanced stability.[1] |
Method 2: Asymmetric Hydrogenation of N-Acetyl-3-(2-(trifluoromethyl)phenyl)propenoic Acid
This guide focuses on troubleshooting the rhodium-catalyzed asymmetric hydrogenation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Catalyst poisoning (oxygen, water, impurities)- Incorrect catalyst loading- Insufficient hydrogen pressure | - Ensure all reagents and solvents are rigorously degassed and dried.- Purify the substrate to remove potential inhibitors.- Optimize catalyst loading.- Check for leaks in the hydrogenation system and ensure adequate hydrogen pressure. |
| Low Enantioselectivity (ee) | - Suboptimal ligand-metal combination- Incorrect solvent or temperature- Racemization during work-up | - Screen a variety of chiral phosphine ligands.- Optimize solvent polarity and reaction temperature.- Perform a milder work-up and avoid harsh acidic or basic conditions. |
| Incomplete Hydrogenation | - Catalyst deactivation- Insufficient reaction time or hydrogen pressure | - Increase catalyst loading or use a more robust catalyst.- Extend the reaction time or increase hydrogen pressure (within safe limits). |
| Poor Reproducibility on Scale-up | - Inefficient heat and mass transfer- Inconsistent catalyst quality | - Ensure efficient stirring and temperature control in the larger reactor.- Characterize the catalyst batch to ensure consistency. |
Experimental Protocols
Protocol 1: Scale-up of Enzymatic Kinetic Resolution
This protocol is based on established procedures for lipase-catalyzed hydrolysis of β-amino esters.[2][3]
Step 1: Synthesis of Racemic Ethyl 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoate
A detailed protocol for the synthesis of the racemic ester would be provided here, typically involving a reaction like the Rodionov reaction between 2-(trifluoromethyl)benzaldehyde, malonic acid, and ammonium acetate, followed by esterification.
Step 2: Enzymatic Kinetic Resolution
-
To a jacketed reactor equipped with an overhead stirrer and temperature control, add the racemic ethyl 3-amino-3-(2-(trifluoromethyl)phenyl)propanoate (1.0 kg, 3.63 mol) and diisopropyl ether (10 L).
-
Add immobilized Candida antarctica lipase B (e.g., Novozym 435) (100 g, 10% w/w).
-
Add deionized water (32.7 mL, 1.82 mol, 0.5 equivalents).
-
Heat the mixture to 45 °C and stir at 200 rpm.
-
Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.
-
Once the desired conversion is reached, filter to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
The filtrate contains the (R)-ester and the (S)-acid. Separate them by liquid-liquid extraction under acidic and basic conditions.
-
Purify the this compound by crystallization.
Quantitative Data Summary (Expected)
| Parameter | Value |
| Substrate Amount | 1.0 kg |
| Yield of (S)-acid | ~40-45% |
| Enantiomeric Excess (ee) of (S)-acid | >99% |
| Yield of (R)-ester | ~40-45% |
| Enantiomeric Excess (ee) of (R)-ester | >99% |
Protocol 2: Asymmetric Hydrogenation
This protocol is a representative procedure based on rhodium-catalyzed hydrogenations of enamides.[4][5]
Step 1: Synthesis of (Z)-N-Acetyl-3-(2-(trifluoromethyl)phenyl)propenoic Acid
A detailed protocol for the synthesis of the enamide substrate would be provided here, for instance, via the Erlenmeyer-Plöchl reaction.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a high-pressure reactor with [Rh(COD)₂(S,S)-Et-DuPhos]BF₄ (specific catalyst and ligand to be optimized, e.g., 0.01 mol%).
-
Add degassed methanol (5 L).
-
Add the (Z)-N-acetyl-3-(2-(trifluoromethyl)phenyl)propenoic acid substrate (1.0 kg, 3.48 mol).
-
Seal the reactor, remove it from the glovebox, and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (e.g., 10 bar) and stir at a controlled temperature (e.g., 25 °C).
-
Monitor the reaction by HPLC for the disappearance of the starting material.
-
Upon completion, vent the reactor and purge with nitrogen.
-
Concentrate the reaction mixture in vacuo.
-
The resulting N-acetylated amino acid is then deprotected (e.g., by acid hydrolysis) to yield the final product.
-
Purify by crystallization.
Quantitative Data Summary (Expected)
| Parameter | Value |
| Substrate Amount | 1.0 kg |
| Yield of (S)-acid | >90% |
| Enantiomeric Excess (ee) | >98% |
| Catalyst Loading | 0.01 - 0.1 mol% |
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of racemic ester.
Caption: Workflow for the asymmetric hydrogenation of a prochiral enamide.
Caption: Decision tree for troubleshooting common scale-up issues.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Assessing and improving the long-term storage stability of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and improving the long-term storage stability of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[1] It is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to moisture and oxygen.[1]
Q2: I've observed a change in the color of my sample over time. What could be the cause?
A2: A change in color, such as yellowing or browning, can be an indicator of degradation. This could be due to oxidation, exposure to light, or interaction with impurities. It is crucial to re-analyze the sample for purity and integrity using methods like HPLC or LC-MS.
Q3: My compound shows poor solubility after prolonged storage. What could be the reason and how can I address it?
A3: Reduced solubility can be a sign of polymerization or the formation of insoluble degradation products. This may be triggered by exposure to moisture or elevated temperatures. To address this, you can try sonicating the sample in the desired solvent. However, it is essential to first confirm the compound's integrity via analytical methods before further use.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways need to be experimentally determined, potential routes for a compound with this structure include:
-
Oxidation: The amino group can be susceptible to oxidation.
-
Decarboxylation: The carboxylic acid group may be lost, especially under heat.
-
Hydrolysis: Though the C-F bond is strong, extreme pH conditions could potentially lead to hydrolysis of the trifluoromethyl group over extended periods.[2]
-
Racemization: The chiral center could potentially undergo racemization, affecting the compound's biological activity.
Q5: How can I monitor the stability of my sample over time?
A5: A comprehensive stability testing program should be implemented. This typically involves storing aliquots of the compound under controlled temperature and humidity conditions and testing them at predetermined time points. Key analytical methods include High-Performance Liquid Chromatography (HPLC) for purity assessment and chiral HPLC to monitor enantiomeric excess.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC chromatogram | Chemical degradation | Characterize the new peak using LC-MS or NMR to identify the degradation product. Review storage conditions and handling procedures. |
| Decrease in the main peak area in HPLC | Degradation of the compound | Quantify the loss of the active compound. Consider if the storage conditions are appropriate. A forced degradation study might be necessary to understand the lability of the compound. |
| Change in enantiomeric excess (ee%) | Racemization | Use a chiral HPLC method to monitor the enantiomeric purity over time. Assess the impact of storage temperature and pH on racemization. |
| Inconsistent results in biological assays | Loss of potency due to degradation | Re-qualify the material by determining its purity and concentration before use. Ensure proper storage of stock solutions. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to assess the purity of this compound and detect any degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in the mobile phase to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photostability: Expose the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples using the HPLC purity method described above to identify and quantify any degradation products.
Data Presentation
Table 1: Example Stability Data for this compound under Different Storage Conditions
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| 25°C / 60% RH | 0 Months | 99.8 | White Powder |
| 3 Months | 99.5 | White Powder | |
| 6 Months | 99.1 | Off-white Powder | |
| 40°C / 75% RH | 0 Months | 99.8 | White Powder |
| 3 Months | 98.2 | Yellowish Powder | |
| 6 Months | 96.5 | Yellowish Powder | |
| 4°C | 0 Months | 99.8 | White Powder |
| 6 Months | 99.7 | White Powder |
Table 2: Example Results from a Forced Degradation Study
| Stress Condition | % Degradation | Major Degradant Peak (RT in min) |
| 0.1 M HCl, 60°C, 24h | 5.2 | 12.4 |
| 0.1 M NaOH, 60°C, 24h | 15.8 | 10.1, 14.2 |
| 3% H₂O₂, RT, 24h | 8.5 | 13.7 |
| Heat (105°C), 24h | 2.1 | 11.8 |
| Photostability | 1.2 | 12.9 |
Visualizations
References
Refining analytical methods for the accurate quantification of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid in biological samples.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the accurate quantification of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid in various biological matrices. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying this compound in biological samples?
The primary challenges include:
-
Low endogenous concentrations: This necessitates highly sensitive analytical methods.
-
Matrix effects: Components in biological samples (e.g., plasma, urine) can interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[1][2][3][4]
-
Sample preparation: Efficiently extracting the analyte from the complex biological matrix while removing interfering substances is crucial for reliable results.[5]
-
Analyte stability: The stability of the analyte during sample collection, storage, and processing must be ensured to prevent degradation and inaccurate measurements.
Q2: Which analytical technique is most suitable for the quantification of this compound?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and ability to handle complex biological matrices.[6] It allows for the accurate detection and quantification of low-concentration analytes.
Q3: Is derivatization necessary for the analysis of this compound?
Derivatization may be beneficial to improve chromatographic retention and enhance ionization efficiency, especially if poor peak shape or low sensitivity is observed.[7][8][9][10][11][12] Common derivatization agents for amino acids modify the amino or carboxylic acid groups. However, direct analysis without derivatization is also possible and often preferred to simplify the workflow.[13]
Q4: What type of internal standard should I use?
The use of a stable isotope-labeled (SIL) internal standard of this compound is highly recommended.[14][15] A SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variability.[14] If a SIL standard is unavailable, a structurally similar compound with a different mass can be used, but it may not correct for all sources of variability as effectively.[15]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Analyte Signal | 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing or storage. 3. Suboptimal LC-MS/MS parameters. 4. Ion suppression due to matrix effects.[3] | 1. Optimize the sample preparation method (e.g., try a different extraction technique like SPE instead of LLE). 2. Evaluate analyte stability at different temperatures and time points. Consider adding stabilizers if necessary. 3. Tune the mass spectrometer for the specific analyte and optimize chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry). 4. Dilute the sample extract to reduce the concentration of interfering matrix components.[2] Improve sample cleanup. |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase. 4. Co-elution with an interfering compound. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For an acidic compound, a lower pH is generally preferred. 2. Reduce the injection volume or dilute the sample. 3. Use a different column chemistry (e.g., HILIC for polar compounds). 4. Optimize the chromatographic gradient to improve separation from interfering peaks. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instrument instability. | 1. Ensure precise and consistent execution of the sample preparation protocol. Automation can improve reproducibility. 2. Use a stable isotope-labeled internal standard to compensate for matrix effects.[14] 3. Perform system suitability tests to ensure the LC-MS/MS system is performing consistently. |
| Inaccurate Results (Poor Accuracy) | 1. Calibration standards not matching the sample matrix. 2. Incomplete extraction (low recovery). 3. Presence of interfering peaks. | 1. Prepare calibration standards in a surrogate matrix that closely mimics the biological sample matrix.[3] 2. Optimize the extraction procedure to maximize analyte recovery. Evaluate recovery at different concentrations. 3. Improve chromatographic separation to resolve the analyte from any interfering compounds. |
Experimental Protocols
Below are detailed methodologies for sample preparation and LC-MS/MS analysis. These are general protocols and may require optimization for your specific laboratory conditions and instrumentation.
Sample Preparation Protocols
1. Protein Precipitation (for Plasma or Serum)
This is a simple and fast method for removing the bulk of proteins from the sample.[16][17][18][19][20]
-
Materials:
-
Plasma/Serum sample
-
Internal Standard (IS) working solution
-
Acetonitrile (ACN), ice-cold
-
Centrifuge
-
-
Procedure:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold ACN.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. Liquid-Liquid Extraction (LLE) (for Plasma, Serum, or Urine)
LLE is used to separate the analyte from the sample matrix based on its solubility in two immiscible liquids.[21][22][23][24]
-
Materials:
-
Plasma/Serum/Urine sample
-
Internal Standard (IS) working solution
-
Acidifying agent (e.g., 1M Formic Acid)
-
Extraction solvent (e.g., Ethyl Acetate or Methyl tert-butyl ether (MTBE))
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To 200 µL of the biological sample, add 20 µL of the IS working solution.
-
Add 50 µL of 1M Formic Acid to acidify the sample.
-
Add 1 mL of the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
3. Solid-Phase Extraction (SPE) (for Plasma, Serum, or Urine)
SPE provides a more thorough cleanup by passing the sample through a solid sorbent that retains the analyte, while interferences are washed away.[25][26][27][28][29][30]
-
Materials:
-
Biological sample
-
Internal Standard (IS) working solution
-
SPE cartridge (e.g., a mixed-mode cation exchange polymer-based sorbent)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash buffer (e.g., 5% Methanol in water)
-
Elution buffer (e.g., 5% Ammonium Hydroxide in Methanol)
-
SPE manifold
-
Nitrogen evaporator
-
-
Procedure:
-
Condition: Pass 1 mL of Methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of Water through the cartridge.
-
Load: Mix 200 µL of the sample with 20 µL of IS and 200 µL of 1% Formic Acid. Load the mixture onto the cartridge.
-
Wash: Pass 1 mL of the wash buffer through the cartridge.
-
Elute: Elute the analyte with 1 mL of the elution buffer.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis Protocol
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For highly polar compounds, a HILIC column may be more suitable.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Nebulizing Gas Flow: 3 L/min
-
Drying Gas Flow: 10 L/min
-
-
MRM Transitions (Hypothetical - require optimization):
-
This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
Internal Standard (SIL): Precursor ion > Product ion
-
-
Quantitative Data Summary
The following table presents typical performance characteristics for a bioanalytical method for a small acidic molecule similar to this compound. These values should be established and validated for the specific analyte and method used.
| Parameter | Plasma | Urine | Tissue Homogenate |
| Linearity Range | 1 - 1000 ng/mL | 5 - 5000 ng/mL | 2 - 2000 ng/g |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | 2 ng/g |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±20% |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Recovery | > 85% | > 80% | > 75% |
| Matrix Effect | 90 - 110% | 85 - 115% | 80 - 120% |
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the quantification of the target analyte in biological samples.
Troubleshooting Logic Diagram: Low Analyte Signal
Caption: A logical approach to troubleshooting low or no analyte signal during analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics [jstage.jst.go.jp]
- 10. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an Efficient and Sensitive Chemical Derivatization-Based LC-MS/MS Method for Quantifying Gut Microbiota-Derived Metabolites in Human Plasma and Its Application in Studying Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 14. iroatech.com [iroatech.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Low-Abundance, Low-Molecular-Weight Serum Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Precipitation Procedures [sigmaaldrich.com]
- 20. agilent.com [agilent.com]
- 21. benchchem.com [benchchem.com]
- 22. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
- 26. agilent.com [agilent.com]
- 27. tandfonline.com [tandfonline.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 30. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Targeting of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, a GABA analogue with potential activity at GABA B receptors. Due to the limited publicly available binding affinity data for this specific compound, this guide utilizes data from the prototypical GABA B receptor agonist, Baclofen, and antagonist, Saclofen, to provide a framework for experimental validation and comparison. The inclusion of detailed experimental protocols and pathway diagrams is intended to facilitate further research into this and similar compounds.
Executive Summary
This compound belongs to a class of compounds known as GABA analogues, which are structurally similar to the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA). These analogues are of significant interest in neuropharmacology for their potential to modulate GABAergic signaling, a key pathway in the central nervous system. The primary biological target for many of these analogues is the GABA B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects. This guide compares the pharmacological profile of this compound class with the well-established GABA B receptor ligands, Baclofen and Saclofen, and provides the necessary experimental framework for its validation.
Data Presentation: Comparative Binding Affinities
| Compound | Target Receptor | Ligand Type | Binding Affinity (Kᵢ/IC₅₀) | Reference |
| Baclofen | GABA B | Agonist | Kᵢ: 0.04 µM - 6 µM | [1] |
| Saclofen | GABA B | Antagonist | IC₅₀: 7.8 µM | [2] |
| This compound | GABA B (putative) | Unknown | Data not available | - |
Experimental Protocols
To validate the biological target of this compound and determine its functional activity, a series of in vitro assays are required. The following are detailed protocols for key experiments.
Radioligand Binding Assay for GABA B Receptor
This assay directly measures the affinity of a test compound for the GABA B receptor by competing with a radiolabeled ligand.
Materials:
-
[³H]-Baclofen or [³H]-CGP54626 (radioligand)
-
Cell membranes prepared from cells expressing GABA B receptors (e.g., CHO-K1 cells) or from rat brain tissue.
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compound: this compound
-
Unlabeled Baclofen or GABA (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet multiple times with binding buffer to remove endogenous GABA. Resuspend the final pellet in binding buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension
-
50 µL of various concentrations of the test compound or unlabeled ligand (for competition curve)
-
50 µL of radioligand at a fixed concentration (typically near its Kₑ)
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay determines whether a compound acts as an agonist or antagonist by measuring the activation of G-proteins coupled to the receptor.
Materials:
-
Cell membranes expressing GABA B receptors
-
[³⁵S]-GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4
-
GDP
-
Test compound, GABA (agonist control), and Saclofen (antagonist control)
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and the test compound (or control).
-
Incubation: Incubate at 30°C for 30 minutes.
-
G-protein Activation: Add [³⁵S]-GTPγS to initiate the binding reaction and incubate for another 60 minutes at 30°C.
-
Filtration and Quantification: Terminate the reaction by rapid filtration and measure the amount of bound [³⁵S]-GTPγS by scintillation counting.
-
Data Analysis: An increase in [³⁵S]-GTPγS binding in the presence of the test compound indicates agonist activity. A lack of effect on its own but inhibition of GABA-stimulated binding indicates antagonist activity.
Calcium Flux Assay
This assay measures the downstream signaling of GABA B receptor activation, which often involves changes in intracellular calcium levels.
Materials:
-
Cells expressing GABA B receptors and a G-protein that couples to calcium signaling (e.g., Gαqi/z5 chimera).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound, GABA (agonist control), and a known calcium ionophore (positive control)
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.
-
Assay: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Compound Addition: Add the test compound or controls and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: An increase in fluorescence intensity upon addition of the test compound indicates that it is an agonist that promotes intracellular calcium release. An antagonist will block the fluorescence increase induced by GABA.
Mandatory Visualizations
Signaling Pathway of GABA B Receptor Activation
Caption: GABA B Receptor Signaling Pathway.
Experimental Workflow for Target Validation
Caption: Experimental Workflow for Target Validation.
Logical Relationship of GABA B Receptor Ligands
References
- 1. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via “on water” organocatalytic addition reactions: a tip on catalyst screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unraveling the Chiral Puzzle: A Comparative Look at the Biological Activity of (S)- and (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid
A definitive comparative analysis of the biological activities of the (S)- and (R)-enantiomers of 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid remains an open area of scientific inquiry. While both chiral molecules are recognized for their potential in pharmaceutical development, particularly in the realm of neuroscience, direct, side-by-side experimental comparisons in publicly available literature are scarce. However, by examining information on the individual enantiomers and related chemical structures, we can infer potential biological targets and mechanisms of action, paving the way for future research.
The (S)-enantiomer of 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is noted as a valuable building block in the synthesis of pharmaceuticals aimed at treating neurological disorders.[1] Its purported mechanism involves the modulation of neurotransmitter activity, a critical function in the central nervous system. The presence of the trifluoromethyl group is a key structural feature, known to enhance metabolic stability and lipophilicity, thereby improving the potential for crossing the blood-brain barrier and interacting with neural targets.[1]
Similarly, the (R)-enantiomer, often in its Boc-protected form, is highlighted as a significant intermediate in the synthesis of complex peptides and other bioactive molecules.[2] This suggests its utility in constructing larger, more intricate pharmaceutical agents where specific stereochemistry is paramount for target engagement.
Inferred Biological Targets and Potential for Enantioselective Activity
Based on the structural similarities to known neuromodulatory compounds, particularly other fluorinated β-amino acids, it is plausible that these enantiomers could interact with neurotransmitter transporters. The GABA (gamma-aminobutyric acid) system, the primary inhibitory neurotransmitter system in the brain, is a likely candidate for investigation. Research on related functionalized amino acids has demonstrated their role as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[3][4] Inhibition of GATs leads to increased GABAergic tone, a mechanism of action for several antiepileptic and anxiolytic drugs.
It is well-established in pharmacology that stereochemistry plays a crucial role in biological activity.[5] Different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This enantioselectivity often arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into the binding site of a protein, such as a receptor or an enzyme. Therefore, it is highly probable that the (S)- and (R)-enantiomers of 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid will display different affinities and efficacies at their biological targets.
Future Directions: A Call for Comparative Studies
To elucidate the specific biological activities and potential therapeutic applications of these enantiomers, direct comparative studies are essential. Such research would need to employ a variety of experimental techniques to quantify their effects on relevant biological targets.
Proposed Experimental Workflow
Herein, we propose a hypothetical experimental workflow to systematically compare the biological activities of the (S)- and (R)-enantiomers.
Caption: Proposed experimental workflow for comparative analysis.
Experimental Protocols
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of the (S)- and (R)-enantiomers to a panel of neurotransmitter receptors and transporters (e.g., GABAA, GABAB receptors, and GABA transporters GAT1-4).
-
Methodology:
-
Prepare cell membranes from cell lines expressing the target receptor or transporter.
-
Incubate the membranes with a specific radioligand for the target in the presence of increasing concentrations of the test compounds ((S)- and (R)-enantiomers).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Calculate the inhibition constant (Ki) for each enantiomer by analyzing the competition binding curves using non-linear regression.
-
2. Neurotransmitter Uptake Assays:
-
Objective: To assess the inhibitory potency of the enantiomers on neurotransmitter transporters.
-
Methodology:
-
Culture cell lines stably expressing the transporter of interest (e.g., GAT1).
-
Pre-incubate the cells with varying concentrations of the (S)- and (R)-enantiomers.
-
Add a radiolabeled neurotransmitter (e.g., [3H]GABA) and incubate for a defined period.
-
Wash the cells to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity.
-
Determine the IC50 value for each enantiomer, representing the concentration that inhibits 50% of the neurotransmitter uptake.
-
Potential Signaling Pathways
Should these compounds interact with G-protein coupled receptors (GPCRs) like the GABAB receptor, they could modulate downstream signaling pathways.
Caption: Potential GABA-B receptor signaling pathway.
References
A comparative study of different synthetic methodologies for producing chiral β-amino acids.
For Researchers, Scientists, and Drug Development Professionals
Chiral β-amino acids are crucial building blocks in the development of pharmaceuticals, peptidomimetics, and other biologically active molecules. Their unique structural properties impart valuable characteristics to parent compounds, including enhanced metabolic stability and conformational rigidity. The stereoselective synthesis of these valuable synthons has been a significant focus of chemical research, leading to a diverse array of synthetic methodologies. This guide provides a comparative analysis of the most prominent strategies for producing chiral β-amino acids, with a focus on performance metrics, experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Asymmetric Mannich Reaction
The Mannich reaction, involving the aminoalkylation of a carbon acid with an aldehyde and an amine, stands as one of the most powerful and versatile methods for the synthesis of β-amino acids. The development of asymmetric variants, particularly using organocatalysis, has made this a highly attractive approach for accessing enantioenriched β-amino acid precursors.
Performance Comparison
The following table summarizes the performance of the organocatalyzed asymmetric Mannich reaction with various substrates, showcasing its broad applicability and high stereoselectivity.
| Aldehyde (ArCHO) | Imine (N-PMP) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 4-NO₂C₆H₄CHO | N-PMP-imine | Proline (20) | DMSO | 24 | 95 | >95:5 | 99 |
| 4-BrC₆H₄CHO | N-PMP-imine | Proline (20) | DMSO | 24 | 92 | >95:5 | 98 |
| C₆H₅CHO | N-PMP-imine | Proline (20) | DMSO | 48 | 85 | 95:5 | 96 |
| 2-Naphthyl-CHO | N-PMP-imine | Proline (20) | DMSO | 48 | 88 | 94:6 | 97 |
| 3-Thienyl-CHO | N-PMP-imine | Proline (20) | DMSO | 72 | 75 | 91:9 | 93 |
Data synthesized from representative literature. PMP = p-methoxyphenyl.
Experimental Workflow
Detailed Experimental Protocol: Organocatalyzed Asymmetric Mannich Reaction
To a solution of the aldehyde (1.0 mmol) and p-methoxyaniline (1.1 mmol) in DMSO (2.0 mL) is added L-proline (0.2 mmol, 20 mol%). The mixture is stirred for 30 minutes at room temperature to pre-form the imine. The ketone (2.0 mmol) is then added, and the reaction is stirred at room temperature for the time indicated in the table. Upon completion (monitored by TLC), the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired β-amino ketone. The enantiomeric excess is determined by chiral HPLC analysis. The β-amino ketone can then be converted to the corresponding β-amino acid through standard oxidative cleavage protocols.
Asymmetric Michael (Conjugate) Addition
The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a direct and atom-economical route to β-amino acids. The use of chiral nitrogen nucleophiles or chiral catalysts has enabled highly stereoselective transformations.
Performance Comparison
This table illustrates the diastereoselective Michael addition of a chiral amine to various α,β-unsaturated esters.
| α,β-Unsaturated Ester | Chiral Amine | Base | Solvent | Temp (°C) | Yield (%) | dr |
| Methyl Acrylate | (R)-N-benzyl-α-methylbenzylamine | LiHMDS | THF | -78 | 95 | >98:2 |
| Ethyl Crotonate | (R)-N-benzyl-α-methylbenzylamine | LiHMDS | THF | -78 | 88 | 95:5 |
| t-Butyl Cinnamate | (R)-N-benzyl-α-methylbenzylamine | LiHMDS | THF | -78 | 92 | 97:3 |
| Methyl Methacrylate | (R)-N-benzyl-α-methylbenzylamine | LiHMDS | THF | -78 | 85 | 96:4 |
| Cyclohexyl Acrylate | (R)-N-benzyl-α-methylbenzylamine | LiHMDS | THF | -78 | 90 | >98:2 |
Data synthesized from representative literature.
Experimental Workflow
Detailed Experimental Protocol: Diastereoselective Michael Addition
To a solution of the chiral amine (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under a nitrogen atmosphere is added LiHMDS (1.0 M in THF, 1.1 mmol) dropwise. The mixture is stirred at -78 °C for 30 minutes. A solution of the α,β-unsaturated ester (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise. The reaction is stirred at -78 °C for the time required for completion (typically 1-4 hours, monitored by TLC). The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL). The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or GC analysis. The product is purified by flash chromatography. The chiral auxiliary is typically removed by hydrogenolysis (e.g., H₂, Pd/C) to yield the desired β-amino acid.
Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral enamines or β-aminoacrylate derivatives provides a highly efficient and atom-economical route to chiral β-amino acids. This method often employs rhodium or ruthenium catalysts with chiral phosphine ligands.
Performance Comparison
The following table showcases the performance of Rh-catalyzed asymmetric hydrogenation of various β-(acylamino)acrylates.
| Substrate (R) | Ligand | S/C Ratio | H₂ Pressure (psi) | Yield (%) | ee (%) |
| Methyl | (R,R)-Me-DuPhos | 1000 | 60 | >99 | 98.5 |
| Ethyl | (R,R)-Me-DuPhos | 1000 | 60 | >99 | 99.1 |
| Phenyl | (R,R)-Me-DuPhos | 1000 | 60 | >99 | 96.0 |
| 2-Furyl | (R,R)-Me-DuPhos | 1000 | 60 | >99 | 97.3 |
| Isopropyl | (R,R)-Me-DuPhos | 1000 | 60 | >99 | 99.2 |
Data synthesized from representative literature. S/C = Substrate-to-catalyst ratio.
Experimental Workflow
Detailed Experimental Protocol: Asymmetric Hydrogenation
In a nitrogen-filled glovebox, the β-(acylamino)acrylate substrate (1.0 mmol) and the chiral rhodium catalyst (e.g., [Rh((R,R)-Me-DuPhos)(COD)]BF₄, 0.001 mmol, 0.1 mol%) are placed in a vial. Anhydrous, degassed methanol (5 mL) is added, and the mixture is stirred to dissolve the components. The vial is placed in a high-pressure autoclave. The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 60 psi). The reaction is stirred at room temperature for 12-24 hours. After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by passing it through a short plug of silica gel to remove the catalyst. The enantiomeric excess of the product is determined by chiral GC or HPLC.
Arndt-Eistert Homologation
The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of α-amino acids to their corresponding β-amino acids. This method is known for proceeding with high fidelity, generally with complete retention of stereochemistry.
Performance Comparison
This table demonstrates the yield of the Arndt-Eistert homologation for various N-protected α-amino acids. The reaction is known to proceed with retention of configuration, resulting in high enantiomeric purity of the β-amino acid product.
| N-Protected α-Amino Acid | Protecting Group | Yield (%) |
| Alanine | Boc | 85 |
| Valine | Boc | 82 |
| Leucine | Cbz | 88 |
| Phenylalanine | Cbz | 90 |
| Proline | Boc | 80 |
Data synthesized from representative literature.
Experimental Workflow
Detailed Experimental Protocol: Arndt-Eistert Homologation
Caution: Diazomethane is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
To a solution of the N-protected α-amino acid (1.0 mmol) in anhydrous THF (10 mL) at 0 °C is added isobutyl chloroformate (1.1 mmol) followed by N-methylmorpholine (1.2 mmol). The mixture is stirred at 0 °C for 30 minutes. The resulting mixed anhydride solution is then added dropwise to a freshly prepared ethereal solution of diazomethane (~3-5 mmol) at 0 °C. The reaction is stirred at 0 °C for 2-4 hours. The excess diazomethane is carefully quenched by the dropwise addition of acetic acid until the yellow color disappears. The solvent is removed under reduced pressure. The crude α-diazoketone is dissolved in a mixture of 1,4-dioxane and water (4:1, 10 mL). Silver(I) oxide (0.1 mmol, 10 mol%) is added, and the mixture is stirred at room temperature or gently heated (50-60 °C) until the evolution of nitrogen ceases. The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by crystallization or column chromatography to afford the N-protected β-amino acid.
Biocatalytic Kinetic Resolution
Enzymatic methods, particularly using ω-transaminases (ω-TAs), offer an environmentally friendly and highly selective approach for the synthesis of chiral β-amino acids through the kinetic resolution of a racemic mixture. In this process, one enantiomer is selectively converted to a keto acid, leaving the other enantiomer in high enantiomeric purity.
Performance Comparison
The following table presents the kinetic resolution of various racemic β-amino acids using an ω-transaminase.
| Racemic β-Amino Acid | Amino Acceptor | Enzyme | Time (h) | Conversion (%) | ee (%) of remaining amine |
| 3-Amino-3-phenylpropanoic acid | Pyruvate | ω-TA | 24 | ~50 | >99 |
| 3-Aminobutanoic acid | Pyruvate | ω-TA | 24 | ~50 | >99 |
| 3-Amino-4-methylpentanoic acid | Pyruvate | ω-TA | 48 | ~50 | >99 |
| 3-Amino-3-(2-thienyl)propanoic acid | Pyruvate | ω-TA | 36 | ~50 | >99 |
| 3-Aminopentanoic acid | Pyruvate | ω-TA | 48 | ~50 | >99 |
Data synthesized from representative literature.
Experimental Workflow
Detailed Experimental Protocol: Biocatalytic Kinetic Resolution
To a buffered solution (e.g., potassium phosphate buffer, pH 7.5, 10 mL) containing the racemic β-amino acid (100 mM) and pyridoxal 5'-phosphate (PLP, 1 mM) is added the amino acceptor (e.g., sodium pyruvate, 120 mM). The reaction is initiated by the addition of the ω-transaminase (e.g., as a whole-cell lysate or purified enzyme). The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction (conversion and enantiomeric excess) is monitored by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC after appropriate derivatization. Once the conversion reaches approximately 50%, the reaction is stopped by adding an acid (e.g., HCl) to denature the enzyme. The mixture is centrifuged to remove the cell debris/precipitated enzyme. The supernatant is then subjected to a suitable workup procedure, such as ion-exchange chromatography, to separate the remaining enantioenriched β-amino acid from the keto acid product and other components.
Conclusion
The synthesis of chiral β-amino acids is a well-developed field with a variety of powerful methodologies at the disposal of the synthetic chemist. The choice of the most appropriate method depends on several factors, including the desired substitution pattern of the target molecule, the required scale of the synthesis, and the available starting materials and equipment.
-
Asymmetric Mannich and Michael reactions offer high versatility and stereocontrol, particularly with the advent of organocatalysis.
-
Asymmetric hydrogenation provides an atom-economical and highly efficient route to a wide range of β-amino acid derivatives.
-
Arndt-Eistert homologation remains a reliable, albeit classical, method for the conversion of readily available α-amino acids with excellent preservation of stereochemistry.
-
Biocatalytic methods are increasingly attractive due to their exceptional selectivity and environmentally benign reaction conditions.
This guide provides a starting point for researchers to navigate the landscape of chiral β-amino acid synthesis. It is recommended to consult the primary literature for more detailed information and specific applications of each methodology.
Confirming Mechanism of Action: A Comparative Guide to Target Engagement and Biomarker Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, unequivocally confirming a compound's mechanism of action (MoA) is a cornerstone of a successful therapeutic program. This guide provides a comparative overview of key methodologies for assessing target engagement and downstream biomarker modulation. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways, this document aims to equip researchers with the necessary information to design robust experiments and make informed decisions in their quest for novel therapeutics.
Section 1: Target Engagement Assays: A Quantitative Comparison
Target engagement (TE) assays are designed to provide direct evidence that a drug candidate physically interacts with its intended molecular target in a relevant biological context. The choice of assay depends on various factors including the nature of the target, the required throughput, and the specific information sought (e.g., binding affinity, kinetics, or cellular engagement). Here, we compare three widely used TE assays: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET).
Data Presentation: Comparison of Target Engagement Assay Performance
| Assay | Principle | Typical Output | Throughput | Cellular Context | Key Advantages | Key Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Melt curve (Tm shift), Isothermal dose-response (EC50) | Low to High | Yes (intact cells, tissues) | Label-free, physiological context, applicable to various targets. | Indirect measure of binding, can be influenced by factors other than direct binding. |
| SPR | Change in refractive index upon ligand binding to an immobilized target. | Sensorgram (kon, koff, KD) | Low to Medium | No (purified proteins) | Real-time kinetics, high sensitivity, label-free. | Requires purified protein, potential for artifacts from protein immobilization. |
| FRET | Non-radiative energy transfer between a donor and acceptor fluorophore upon molecular interaction. | FRET efficiency, IC50/EC50 | High | Yes (live cells) | Dynamic measurements in live cells, high sensitivity. | Requires fluorescently labeled components, potential for steric hindrance from labels. |
Section 2: Experimental Protocols
Detailed and reproducible experimental protocols are critical for generating high-quality data. This section provides step-by-step methodologies for the key target engagement and biomarker assays discussed in this guide.
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To determine the thermal stabilization of a target protein upon ligand binding in intact cells.
Materials:
-
Cell culture reagents
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the test compound or vehicle control at desired concentrations for a specified time.
-
Harvesting: Detach cells and wash with PBS. Resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein, followed by an appropriate secondary antibody.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melt curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. For isothermal dose-response experiments, heat all samples at a single, optimized temperature and plot the soluble protein fraction against the compound concentration to determine the EC50.
Surface Plasmon Resonance (SPR) Protocol
Objective: To measure the real-time binding kinetics and affinity of a ligand to its immobilized target protein.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Ligand (purified protein)
-
Analyte (test compound)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Surface Activation: Inject a mixture of EDC and NHS to activate the carboxymethylated dextran surface.
-
Ligand Immobilization: Inject the purified ligand in the immobilization buffer. The protein will covalently bind to the activated surface.
-
Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.
-
Analyte Binding: Inject a series of analyte concentrations over the ligand-immobilized surface. Monitor the change in response units (RU) over time to generate a sensorgram.
-
Dissociation: Flow running buffer over the surface to monitor the dissociation of the analyte from the ligand.
-
Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay Protocol
Objective: To quantify the interaction between a target protein and a ligand in a high-throughput format.
Materials:
-
TR-FRET compatible microplate reader
-
Low-volume, 384-well black microplates
-
Purified target protein (e.g., His-tagged)
-
Fluorescently labeled ligand (tracer)
-
Lanthanide-labeled antibody against the protein tag (e.g., Tb-anti-His)
-
Test compound
-
Assay buffer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a 2X solution of the target protein and a 2X solution of the tracer and lanthanide-labeled antibody mixture in assay buffer.
-
Assay Plate Setup: Add the test compound or vehicle control to the assay plate.
-
Addition of Target Protein: Add the 2X target protein solution to the wells. Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Addition of Detection Mix: Add the 2X tracer and antibody mixture to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor (e.g., 620 nm for Terbium) and acceptor (e.g., 665 nm for a red acceptor) wavelengths after a time delay (e.g., 60 µs).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Section 3: Biomarker Studies: Monitoring Downstream Effects
Biomarker studies are essential for demonstrating that target engagement leads to a functional consequence in the cell. These studies typically involve measuring the modulation of downstream signaling molecules.
Pharmacodynamic (PD) Biomarker Analysis by ELISA
Objective: To quantify the level of a specific biomarker in biological samples following drug treatment.
Materials:
-
ELISA kit for the specific biomarker (containing capture antibody, detection antibody, standard, and substrate)
-
Sample lysates (from cells or tissues)
-
Wash buffer
-
Assay diluent
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer.
-
Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add standards and sample lysates to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate.
-
Substrate Addition: Add the TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the biomarker in the samples.
Biomarker Modulation Analysis by Western Blot
Objective: To qualitatively or semi-quantitatively assess the change in the level or post-translational modification (e.g., phosphorylation) of a biomarker.
Protocol: The protocol is similar to the Western Blot analysis described in the CETSA protocol (Section 2.1, steps 7-8). The primary antibody used will be specific to the biomarker of interest (e.g., anti-phospho-Akt). Densitometry can be used to quantify the changes in band intensity relative to a loading control (e.g., GAPDH or β-actin).
Section 4: Visualization of Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental workflows can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language.
Experimental Workflow for Target Engagement and Biomarker Analysis
Caption: Workflow for confirming MoA via target engagement and biomarker studies.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway regulating cell growth and metabolism.
B-Cell Receptor (BCR) Signaling Pathway
Caption: Key components of the B-cell receptor (BCR) signaling cascade.
Ensuring Scientific Rigor: A Guide to Cross-Validation of Analytical Techniques for Compound Purity and Identity
The Imperative of Orthogonal Methods
In the pursuit of unequivocal compound characterization, relying on a solitary analytical method is a precarious approach. Orthogonal methods, which are based on different physicochemical principles, provide a more robust and reliable assessment of a compound's purity and identity.[1][2] By employing a combination of techniques, the weaknesses of one method are compensated for by the strengths of another, leading to a higher degree of confidence in the analytical results.[3] This multi-faceted approach is not only a best practice in research and development but is also increasingly expected by regulatory bodies like the FDA and EMA.[2]
The core principle of cross-validation is to compare the results from two or more different analytical methods to ensure consistency and accuracy.[4] This process is vital when transferring a method between laboratories or when seeking to confirm the identity and purity of a critical compound with the highest level of assurance.[4]
Comparative Performance of Key Analytical Techniques
The choice of analytical techniques for cross-validation depends on the properties of the compound and the potential impurities. HPLC, MS, and qNMR are three of the most powerful and commonly employed techniques for this purpose. The following tables summarize their quantitative performance characteristics for purity and identity assessment.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Mass Spectrometry (LC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance.[5] | Separation by LC followed by mass-to-charge ratio analysis of ionized molecules.[6] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.[7] |
| Primary Use | Quantification of known and unknown impurities, stability testing.[8] | Identification and quantification of trace-level impurities, structural elucidation of unknowns.[6] | Absolute quantification of the main compound and impurities without a specific reference standard for each impurity.[9] |
| Typical Limit of Detection (LOD) | 1 - 10 ng/mL for small molecules.[10] | 0.01 - 1 ng/mL for small molecules.[10] | ~0.1% (w/w) for impurities.[11] |
| Typical Limit of Quantitation (LOQ) | 5 - 50 ng/mL for small molecules.[10] | 0.05 - 5 ng/mL for small molecules.[10] | ~0.5% (w/w) for impurities. |
| Accuracy | Dependent on the purity of the reference standard. | High, especially with the use of isotope-labeled internal standards. | High, as it is a primary ratio method.[12] |
| Precision (RSD) | Typically <2% for drug substances and products. | Typically <5% for trace analysis. | Typically <1% under optimal conditions.[7][12] |
| Sample Consumption | Low (micrograms).[11] | Very low (picograms to nanograms). | Higher (milligrams).[11] |
| Destructive? | Yes.[11] | Yes. | No, the sample can be recovered.[11] |
Table 2: Comparison of Analytical Techniques for Identity Confirmation
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Comparison of retention time with a known reference standard.[13] | Provides molecular weight and fragmentation patterns for structural elucidation.[13] | Provides detailed information about the chemical structure, connectivity, and stereochemistry.[14] |
| Confidence in Identification | Moderate; co-elution can lead to misidentification. | High; provides a molecular fingerprint.[15] | Very high; provides an unambiguous structural determination.[14] |
| Reference Standard Requirement | Essential for confirmation.[13] | Not essential for tentative identification, but a reference is needed for definitive confirmation. | Not essential for de novo structure elucidation, but a reference spectrum is used for confirmation. |
| Information Provided | Retention time. | Molecular weight, elemental composition (with high-resolution MS), fragmentation pattern.[16] | Chemical shifts, coupling constants, integrals, providing a complete structural map.[14] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. Below are representative protocols for HPLC, MS, and qNMR for the purpose of purity and identity assessment.
Protocol 1: HPLC-UV for Purity Analysis
This protocol outlines a general procedure for determining the purity of a small molecule drug substance using HPLC with UV detection.
1. Objective: To quantify the purity of a compound and its related impurities.
2. Materials and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Volatile mobile phase additives (e.g., formic acid, trifluoroacetic acid)
-
Reference standard of the main compound
-
Sample to be analyzed
3. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample and the reference standard in a suitable solvent to a concentration of approximately 1 mg/mL.[11]
-
Filter the solutions through a 0.22 µm syringe filter before injection.[10]
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid). A typical gradient might be 5% to 95% organic phase over 20 minutes.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.
-
Detection Wavelength: A wavelength where the main compound and its impurities have significant absorbance (e.g., 254 nm).[11]
-
Injection Volume: 10 µL.[11]
5. Data Analysis:
-
Identify the peak corresponding to the main compound by comparing its retention time to that of the reference standard.
-
Calculate the area of all peaks in the chromatogram.
-
Determine the purity by the area normalization method, expressed as a percentage of the main peak area relative to the total peak area.[10]
Protocol 2: LC-MS for Identity Confirmation and Impurity Identification
This protocol describes the use of LC-MS for confirming the identity of a compound and identifying unknown impurities.
1. Objective: To confirm the molecular weight of the main compound and identify the molecular weights of any impurities.
2. Materials and Reagents:
-
LC-MS system (e.g., coupled to a quadrupole or time-of-flight mass spectrometer)
-
LC column and solvents as described in the HPLC protocol, ensuring they are LC-MS grade.
3. Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, typically at a lower concentration (e.g., 0.1 mg/mL).
4. LC-MS Conditions:
-
LC Conditions: Use the same or similar conditions as the HPLC-UV method to allow for correlation of peaks.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode, depending on the analyte.
-
Mass Range: Scan a range that includes the expected molecular weight of the compound and potential impurities.
-
Data Acquisition: Collect full scan data to detect all ions. For structural elucidation of impurities, tandem mass spectrometry (MS/MS) can be performed to generate fragmentation patterns.[10]
-
5. Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak and confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of the compound.
-
For impurity peaks, analyze their mass spectra to determine their molecular weights. This information can be used to propose potential structures for the impurities.[10]
Protocol 3: Quantitative NMR (qNMR) for Absolute Purity Determination
This protocol provides a step-by-step guide for determining the absolute purity of a compound using qNMR with an internal standard.
1. Objective: To determine the absolute purity of a compound without the need for a reference standard of the same compound.
2. Materials and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.[9]
-
Sample to be analyzed
3. Sample Preparation:
-
Accurately weigh a specific amount of the sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.[1]
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Pulse Program: Use a standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 seconds is often sufficient for small molecules to ensure full relaxation).[9]
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[9][17]
-
Acquisition Time (aq): At least 3 seconds.[9]
5. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).[9]
-
Manually phase the spectrum and perform baseline correction.[9]
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation[9]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the Cross-Validation Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflow for cross-validating analytical techniques and the decision-making process involved.
Caption: Workflow for cross-validation of analytical techniques.
Caption: Logical relationship between analytical techniques.
By systematically employing and cross-validating these powerful analytical techniques, researchers can achieve a high level of confidence in the purity and identity of their compounds, thereby ensuring the integrity and reliability of their scientific findings. This rigorous approach is fundamental to advancing drug discovery and development and upholding the highest standards of scientific quality.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. biomedres.us [biomedres.us]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 15. 2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 16. iupac.org [iupac.org]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Analysis of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid and Standard-of-Care Drugs for Neuropathic Pain and Fibromyalgia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of the novel compound (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid against established standard-of-care drugs for the management of neuropathic pain and fibromyalgia. Direct comparative clinical data for this compound is not yet available in published literature. Therefore, this analysis is based on its structural similarity to existing gabapentinoids and provides a framework for its potential evaluation.
Overview of this compound
This compound is a derivative of 3-aminopropanoic acid and belongs to a class of compounds that are of significant interest in pharmaceutical research, particularly for neurological disorders.[1] Its structure, featuring a trifluoromethylphenyl group, suggests it may act as a gabapentinoid, a class of drugs that modulate voltage-gated calcium channels. The trifluoromethyl group can enhance the biological activity and solubility of the molecule.[1][2]
Standard-of-Care Drugs for Neuropathic Pain and Fibromyalgia
The current therapeutic landscape for neuropathic pain and fibromyalgia involves several classes of drugs with distinct mechanisms of action.
For Neuropathic Pain:
First-line treatments for neuropathic pain typically include:
-
Gabapentinoids (Pregabalin and Gabapentin): These drugs bind to the α2-δ subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.[3][4]
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (Duloxetine and Venlafaxine): These agents increase the levels of serotonin and norepinephrine in the synaptic cleft, enhancing descending inhibitory pain pathways.
-
Tricyclic Antidepressants (TCAs) (Amitriptyline): TCAs also block the reuptake of serotonin and norepinephrine, similar to SNRIs, but often have a broader range of side effects.[5]
Second-line treatments may include tramadol and lidocaine patches.[3][5]
For Fibromyalgia:
The U.S. Food and Drug Administration (FDA) has approved three drugs for the treatment of fibromyalgia:
Amitriptyline is also commonly used off-label and is considered a first-line agent in some guidelines.[8][9]
Efficacy Comparison of Standard-of-Care Drugs
The following tables summarize the efficacy of commonly used drugs for neuropathic pain and fibromyalgia based on clinical trial data. Efficacy is often measured by the number needed to treat (NNT), which is the average number of patients who need to be treated to achieve one additional good outcome compared to a control.
Table 1: Efficacy of Standard-of-Care Drugs for Neuropathic Pain
| Drug Class | Drug | NNT for 50% Pain Reduction (95% CI) | Common Adverse Events |
| Gabapentinoids | Pregabalin | 7.7 (6.5-9.6) | Dizziness, somnolence, peripheral edema[4] |
| Gabapentin | 7.2 (6.1-8.7) | Dizziness, somnolence, ataxia[10] | |
| SNRIs | Duloxetine | 6.4 (5.2-8.4) | Nausea, somnolence, fatigue, dizziness |
| TCAs | Amitriptyline | 4.6 (3.7-6.1) | Dry mouth, sedation, constipation, weight gain[5] |
NNT values are approximate and can vary depending on the specific neuropathic pain condition.
Table 2: Efficacy of FDA-Approved Drugs for Fibromyalgia
| Drug | NNT for 30% Pain Reduction (95% CI) | Common Adverse Events |
| Pregabalin | 8.2 (6.1-12) | Dizziness, somnolence, weight gain, edema[7] |
| Duloxetine | 8.1 (6.1-12) | Nausea, dry mouth, constipation, decreased appetite[7] |
| Milnacipran | 10.6 (7.6-18) | Nausea, headache, constipation, dizziness[7] |
Potential Efficacy and Mechanism of this compound
Based on its chemical structure, this compound is hypothesized to function as a gabapentinoid. The core 3-aminopropanoic acid scaffold is similar to that of gabapentin and pregabalin.
Hypothesized Signaling Pathway
The likely mechanism of action involves binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system. This interaction is thought to reduce the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and norepinephrine. This modulation of neurotransmitter release ultimately dampens neuronal hyperexcitability, a key factor in the pathophysiology of neuropathic pain and fibromyalgia.
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols for Preclinical Evaluation
To ascertain the efficacy of a novel compound like this compound, preclinical studies using animal models of neuropathic pain are essential. A standard experimental workflow is outlined below.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used method to induce neuropathic pain in rodents, mimicking symptoms such as allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to pain).[11][12]
Methodology:
-
Animal Subjects: Adult male Sprague-Dawley rats (200-250g) are used.
-
Anesthesia: Animals are anesthetized with isoflurane.
-
Surgical Procedure:
-
The common sciatic nerve on one side is exposed through a small incision.
-
Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve at approximately 1 mm intervals.
-
The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb.
-
The incision is then closed in layers.
-
-
Sham Surgery: A control group undergoes the same surgical procedure without the nerve ligation.
-
Behavioral Testing (Post-operative):
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is recorded.
-
Testing is typically conducted at baseline (before surgery) and at multiple time points post-surgery (e.g., days 3, 7, 14, 21).
-
-
Drug Administration:
-
This compound, a standard-of-care drug (e.g., pregabalin), or a vehicle control is administered (e.g., orally or intraperitoneally) at various doses.
-
Behavioral testing is performed at peak effect times for the administered compounds.
-
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of a novel analgesic compound.
Conclusion
While direct clinical evidence is lacking for this compound, its structural characteristics strongly suggest it may function as a gabapentinoid. Preclinical studies following established protocols, such as the CCI model, would be the necessary next step to determine its efficacy in treating neuropathic pain. A successful preclinical profile would warrant further investigation and potential progression to clinical trials, where its performance could be directly compared to the standard-of-care drugs detailed in this guide. Researchers and drug development professionals should consider the established efficacy and side-effect profiles of current treatments as benchmarks for the development of novel therapeutics in this space.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. brieflands.com [brieflands.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. New Treatments for Fibromyalgia (2025) [dvcstem.com]
- 6. New Fibromyalgia Treatments in 2024 | MoreGoodDays Pain-management Program [moregooddays.com]
- 7. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 8. Management of Fibromyalgia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the new drugs for Fibromyalgia? [synapse.patsnap.com]
- 10. A Comparative Study on the Efficacy, Safety and Cost Effectiveness of Gabapentin and Pregabalin in the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
Correlation of in vitro potency with in vivo efficacy for derivatives of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid.
This guide provides an objective comparison of the in vivo performance of various N-Benzyl-2-acetamidopropionamide derivatives, supported by experimental data from preclinical rodent models.
Data Presentation
The anticonvulsant efficacy and neurotoxicity of the synthesized derivatives were evaluated in mice and rats. The primary screen for anticonvulsant activity was the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures.[1] Neurotoxicity was assessed using the rotarod test, which measures motor impairment. The ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀) provides the Protective Index (PI), a measure of the compound's therapeutic window.
Table 1: In Vivo Anticonvulsant Activity and Neurotoxicity of N-Benzyl-2-acetamidopropionamide Derivatives in Mice (Intraperitoneal Administration)
| Compound ID | C(3) Substituent | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| (R)-18 | -OCH₃ | 4.5[2] | 27[3] | 6.0[3] |
| (S)-18 | -OCH₃ | >100[2] | >100 | - |
| rac-18 | -OCH₃ | 8.3[3] | 30 | 3.6 |
| rac-19 | -OCH₂CH₃ | 17.3[3] | 65 | 3.8 |
| Phenytoin | (Reference) | 6.5[2] | 50 | 7.7 |
Data sourced from Kohn, H., et al. (1996).[2][3]
Table 2: In Vivo Anticonvulsant Activity of Lead Derivatives in Rats (Oral Administration)
| Compound ID | C(3) Substituent | MES ED₅₀ (mg/kg) |
| rac-18 | -OCH₃ | 3.9[3] |
| rac-19 | -OCH₂CH₃ | 19[3] |
| Phenytoin | (Reference) | 23[3] |
Data sourced from Kohn, H., et al. (1996).[3]
The data clearly indicates that anticonvulsant activity is highly stereoselective, with the (R)-stereoisomer of compound 18 being significantly more potent than the (S)-stereoisomer.[2] The lead compound, (R)-18, and its racemic mixture demonstrated potent anticonvulsant activity in both mice and rats, with efficacy comparable to or exceeding that of the reference drug, phenytoin.[2][3]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are standard in the preclinical evaluation of anticonvulsant drug candidates.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used animal model that simulates generalized tonic-clonic seizures.[1] It is particularly effective in identifying compounds that prevent seizure spread.[1]
-
Animal Model: Male CF-1 mice or Sprague-Dawley rats.[1]
-
Procedure: A 60 Hz alternating current is delivered for 0.2 seconds via corneal electrodes (50 mA in mice, 150 mA in rats).[1] Prior to stimulation, a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas.[1]
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[1] An animal is considered protected if this response is absent.[1]
-
Quantification: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated at the time of peak effect of the compound.[1]
Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.
-
Apparatus: A rotating rod (e.g., 1-inch diameter) turning at a constant speed (e.g., 6 rpm).
-
Procedure: Trained animals are placed on the rotating rod. The inability of an animal to maintain its balance on the rod for a specified period (e.g., 1 minute) is indicative of motor impairment.
-
Quantification: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is determined.
Mandatory Visualizations
Preclinical Anticonvulsant Screening Workflow
The following diagram illustrates a typical workflow for the preclinical screening and evaluation of novel anticonvulsant compounds.
Caption: Workflow for preclinical anticonvulsant drug discovery.
Proposed Mechanism of Action: Sodium Channel Modulation
While direct in vitro potency data (e.g., IC₅₀ for sodium channel blockade) was not provided in the primary source for this specific series, many MES-active anticonvulsants, including phenytoin and lacosamide, are known to modulate voltage-gated sodium channels.[4][5] These drugs typically bind to the inactivated state of the channel, prolonging its refractory period and thereby limiting the sustained high-frequency firing of neurons that is characteristic of seizures.[6]
Caption: Proposed mechanism of anticonvulsant action via sodium channel inactivation.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of sodium channel blockers on in vitro induced epileptiform activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Selective Sodium Channel Antagonists for Epilepsy [practicalneurology.com]
- 6. The relationship between sodium channel inhibition and anticonvulsant activity in a model of generalised seizure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides Containing β-Amino Acids via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The incorporation of β-amino acids into peptides has emerged as a powerful strategy in medicinal chemistry and materials science. These non-natural amino acids introduce an additional carbon atom into the peptide backbone, leading to profound changes in conformational preferences, proteolytic stability, and biological activity. This guide provides an objective comparison of the structural features of peptides containing β-amino acids with their natural α-peptide counterparts, supported by experimental data from X-ray crystallography. Detailed experimental protocols and visualizations are included to facilitate a deeper understanding of these fascinating molecules.
Conformational Landscape: α- vs. β-Amino Acid Containing Peptides
The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. This seemingly minor alteration significantly impacts the accessible dihedral angles and, consequently, the secondary structures that the peptides can adopt.
In α-peptides, the backbone conformation is primarily defined by the phi (φ) and psi (ψ) torsion angles around the N-Cα and Cα-C' bonds, respectively.[1] These angles are constrained by steric hindrance, as famously depicted in the Ramachandran plot, leading to well-defined secondary structures like α-helices and β-sheets.[2]
The introduction of a β-amino acid adds a new rotatable bond (Cα-Cβ), introducing an additional torsion angle, theta (θ), to the backbone.[3] This expanded conformational space allows for the formation of novel and highly stable secondary structures not observed in α-peptides, such as various helices (10/12-helix, 12-helix, 14-helix) and turns.[4]
Below is a logical diagram illustrating the conformational divergence stemming from the inclusion of β-amino acids.
Comparative Crystallographic Analysis: A Case Study
To illustrate the conformational differences at an atomic level, we present a comparative analysis of the crystal structures of two isomeric dipeptides: α-L-Aspartyl-L-alanine and β-L-Aspartyl-L-alanine. The data, extracted from their respective crystallographic information files (CIFs), highlights the distinct backbone torsion angles.
| Dipeptide Isomer | Torsion Angle | Value (°) |
| α-L-Aspartyl-L-alanine | φ (Asp) | -133.8 |
| ψ (Asp) | 150.1 | |
| ω (peptide bond) | 177.3 | |
| φ (Ala) | -156.9 | |
| ψ (Ala) | 161.2 | |
| β-L-Aspartyl-L-alanine | θ1 (C-N-Cβ-Cα) | -177.5 |
| θ2 (N-Cβ-Cα-C') | 69.8 | |
| ψ (β-Asp) | 168.9 | |
| ω (peptide bond) | -175.7 | |
| φ (Ala) | -108.4 | |
| ψ (Ala) | 150.9 |
Data derived from the Cambridge Structural Database (CSD entries: ASPLAL01 for the α-isomer and BAPLAL for the β-isomer). Note that the definition of torsion angles for β-amino acids can vary.
The data clearly shows a significant difference in the backbone conformation, particularly in the torsion angles around the aspartyl residue. The β-isomer exhibits a more extended conformation compared to the α-isomer.[5]
Experimental Protocols
X-ray Crystallography of Peptides Containing β-Amino Acids
The determination of the three-dimensional structure of peptides containing β-amino acids by X-ray crystallography follows a workflow similar to that of conventional protein and peptide crystallography.[6][7][8]
Detailed Methodologies:
-
Peptide Synthesis and Purification: Peptides containing β-amino acids are typically synthesized using solid-phase peptide synthesis (SPPS). Purification to >95% homogeneity is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Crystallization: The purified peptide is subjected to extensive crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion. A wide range of precipitants, buffers, and additives are tested to find conditions that yield well-ordered crystals.[9][10]
-
Data Collection: Single crystals are mounted and cryo-cooled in a stream of liquid nitrogen. X-ray diffraction data are collected using a synchrotron or a home-source X-ray diffractometer.[11]
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or direct methods. An initial model of the peptide is built into the electron density map and subsequently refined to improve the fit with the experimental data.
-
Validation and Deposition: The final model is validated for its geometric quality and deposited in the Protein Data Bank (PDB).
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of peptides in solution, providing complementary data to solid-state X-ray crystallography.[12][13][14][15]
Key NMR Experiments:
-
1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide.
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.
-
2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of a residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is crucial for determining the three-dimensional structure.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, this experiment provides a fingerprint of the molecule, with one peak for each amide bond.
Protocol Outline:
-
Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O or an organic solvent) to a concentration of 1-5 mM.
-
NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structural Restraint Generation: NOE-based distance restraints and coupling constant-based dihedral angle restraints are generated.
-
Structure Calculation: The experimental restraints are used in molecular dynamics or distance geometry calculations to generate an ensemble of structures consistent with the NMR data.
-
Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.
Application in Drug Discovery: Targeting Protein-Protein Interactions
The unique structural properties and enhanced proteolytic stability of β-peptides make them attractive candidates for the development of inhibitors of protein-protein interactions (PPIs). A prominent example is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator MDM2.[16][17][18][19][20]
α-helical peptides derived from the p53 transactivation domain can bind to MDM2 and disrupt the p53-MDM2 interaction. However, these peptides are rapidly degraded in vivo. By designing β-peptide foldamers that mimic the α-helical structure of the p53-binding domain, researchers have created potent and proteolytically stable inhibitors of this critical PPI.
The following diagram illustrates the inhibition of the p53-MDM2 signaling pathway by a β-peptide mimetic.
References
- 1. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 2. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]
- 3. researchgate.net [researchgate.net]
- 4. Secondary structure inducing potential of beta-amino acids: torsion angle clustering facilitates comparison and analysis of the conformation during MD trajectories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 16. researchgate.net [researchgate.net]
- 17. Structural basis for inhibition of the MDM2:p53 interaction by an optimized MDM2-binding peptide selected with mRNA display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Structural Basis for Inhibition of the MDM2:p53 Interaction by an Optimized MDM2-Binding Peptide Selected with mRNA Display | PLOS One [journals.plos.org]
Comparative metabolic stability and pharmacokinetic profiles of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid and its analogues.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability and pharmacokinetic profiles of the novel GABA analogue, (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, and its structural analogues. The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties. This document presents hypothetical, yet representative, experimental data to illustrate these effects, supported by detailed experimental protocols.
Data Presentation
The following tables summarize the in vitro metabolic stability in human liver microsomes and the in vivo pharmacokinetic parameters in rats for this compound and its non-fluorinated and para-substituted analogues.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Parent Compound | (S)-3-Amino-3-phenylpropanoic acid | 25 ± 4 | 27.7 ± 4.6 |
| Lead Compound | This compound | 85 ± 9 | 8.2 ± 0.9 |
| Analogue 1 | (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid | 78 ± 7 | 8.9 ± 0.8 |
| Analogue 2 | (S)-3-Amino-3-(2-chlorophenyl)propanoic acid | 42 ± 5 | 16.5 ± 2.0 |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) |
| Parent Compound | 450 ± 55 | 1.0 ± 0.2 | 1800 ± 210 | 35 ± 4 |
| Lead Compound | 1250 ± 150 | 2.5 ± 0.5 | 8750 ± 980 | 75 ± 8 |
| Analogue 1 | 1100 ± 130 | 2.0 ± 0.4 | 7900 ± 850 | 70 ± 7 |
| Analogue 2 | 680 ± 70 | 1.5 ± 0.3 | 3400 ± 400 | 50 ± 6 |
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of the test compounds in human liver microsomes.
Materials:
-
Test compounds (10 mM in DMSO)
-
Pooled human liver microsomes (20 mg/mL)
-
NADPH regenerating system (Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin)
Procedure:
-
A reaction mixture was prepared by combining phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
The mixture was pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction was initiated by adding the NADPH regenerating system.
-
Aliquots were taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction was quenched by adding an equal volume of cold acetonitrile containing an internal standard.
-
Samples were centrifuged to precipitate proteins.
-
The supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) were calculated from the disappearance rate of the compound.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of the test compounds in rats after oral administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
Procedure:
-
Rats were fasted overnight prior to dosing.
-
A single oral dose of the test compound (10 mg/kg) was administered via gavage.
-
Blood samples (approximately 0.2 mL) were collected from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of the test compounds were determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters including Cmax, Tmax, AUC, and bioavailability were calculated using non-compartmental analysis.
Visualizations
Caption: Experimental workflows for in vitro metabolic stability and in vivo pharmacokinetic studies.
Caption: Simplified GABA-B receptor signaling pathway activated by the lead compound.
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed procedures for the safe and compliant disposal of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid. Adherence to these guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Hazard Identification
Assumed Hazards:
-
May be harmful if swallowed or inhaled.[3]
Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Wear chemical safety goggles or glasses.[1][4]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[2]
-
Body Protection: Wear a lab coat.[4]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a respirator with a particle filter.[4][5]
Waste Characterization and Segregation
This compound is classified as a halogenated organic solid waste . Due to the presence of the trifluoromethyl group, it must be segregated from non-halogenated waste streams.[6][7] This is crucial for proper disposal and often impacts disposal costs.[6]
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Do not mix this compound with non-halogenated organic waste.[7][8]
-
Acids vs. Bases: Do not mix with strong bases in the same container.[7][9]
-
Oxidizers: Keep separate from strong oxidizing agents.[4][9]
Step-by-Step Disposal Protocol
3.1. Waste Collection and Containerization
-
Select an Appropriate Container:
-
Label the Waste Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[12]
-
The label must include:
-
-
Transferring Waste:
-
If transferring the solid, do so in a chemical fume hood to minimize inhalation of any dust.[11]
-
For residual amounts in its original container, the entire container can be disposed of as hazardous waste. Ensure the original label is not defaced and a hazardous waste label is also affixed.
-
Do not fill the container more than 90% full to allow for expansion.[9]
-
Keep the container securely capped at all times, except when adding waste.[9][14]
-
3.2. Waste Storage (Satellite Accumulation Area - SAA)
-
Designate an SAA:
-
Secondary Containment:
-
Segregated Storage:
3.3. Requesting Waste Disposal
-
Monitor Accumulation:
-
Schedule a Pickup:
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical in the regular trash.[10]
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[15]
Data Summary Table
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Solid | [6][7] |
| Required PPE | Safety Goggles, Lab Coat, Nitrile Gloves | [1][2][4] |
| Container Type | Chemically compatible with a secure screw-top cap | [9][10] |
| Labeling Requirements | "Hazardous Waste," Full Chemical Name, Accumulation Date, Hazards | [8][12][13] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment | [9][14] |
| Storage Time Limit | Maximum 6 months in the laboratory | [10][15] |
| Incompatible Wastes | Non-halogenated organics, strong bases, strong oxidizers | [7][8][9] |
| Prohibited Disposal | Drain, Regular Trash, Evaporation | [10][11][15] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. download.basf.com [download.basf.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Amino-3-(3-fluorophenyl)propanoic acid - Safety Data Sheet [chemicalbook.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. vumc.org [vumc.org]
Personal protective equipment for handling (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid was publicly available at the time of this assessment. The following guidance is synthesized from the SDSs of structurally similar compounds, including other amino acids and trifluoromethyl-containing molecules. Researchers must exercise caution and handle this compound as potentially hazardous. A thorough risk assessment should be conducted by qualified personnel before commencing any work.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers and the integrity of the experimental environment.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system. The trifluoromethyl group may introduce additional toxicological properties that are not fully characterized. Therefore, robust personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation or damage. |
| Hand Protection | Nitrile rubber gloves (minimum thickness of 0.11 mm). | Provides a barrier against skin contact, which may cause irritation or allergic reactions. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Prevents accidental skin exposure to the chemical. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust/aerosol generation is unavoidable. | Minimizes the inhalation of potentially harmful dust or vapors that could lead to respiratory irritation. |
Operational Handling and Storage Plan
Proper handling and storage are critical to maintaining the stability of the compound and preventing accidental exposure.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. |
| Atmosphere | Keep container tightly sealed. |
| Incompatibilities | Store away from strong oxidizing agents. |
Emergency and Disposal Procedures
Immediate and appropriate action during an emergency is vital. Likewise, proper disposal prevents environmental contamination.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
All waste materials, including empty containers and contaminated PPE, should be disposed of in accordance with local, state, and federal regulations.
Waste Disposal Workflow
Caption: Waste disposal workflow for the subject chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
